molecular formula C32H36O8 B15593031 Cycloshizukaol A

Cycloshizukaol A

Cat. No.: B15593031
M. Wt: 548.6 g/mol
InChI Key: YSPXFYFVBVEVBW-GNLKYLESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloshizukaol A is a useful research compound. Its molecular formula is C32H36O8 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H36O8

Molecular Weight

548.6 g/mol

IUPAC Name

dimethyl (2R,8S,12R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

InChI

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13?,14?,17?,18?,25?,26?,29-,30-,31+,32+/m1/s1

InChI Key

YSPXFYFVBVEVBW-GNLKYLESSA-N

Origin of Product

United States

Foundational & Exploratory

Cycloshizukaol A: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical sesquiterpenoid dimer, has garnered interest within the scientific community for its intricate chemical structure and potential biological activities. This technical guide provides an in-depth overview of the natural sourcing of this compound from its exclusive plant origin, Chloranthus serratus. It outlines a detailed methodology for its isolation and purification, supported by a compilation of its key physicochemical and spectroscopic data essential for its identification and characterization. Furthermore, this document explores the compound's known biological activity, specifically its role in the inhibition of cell adhesion molecule expression, and presents a putative signaling pathway to illustrate its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source and Botanical Information

This compound is a naturally occurring compound exclusively isolated from Chloranthus serratus (Thunb.) Roem. et Schult., a perennial herb belonging to the Chloranthaceae family.[1] This plant is primarily found in East Asian countries, including China, Japan, and Korea. Traditionally, various parts of Chloranthus species have been utilized in folk medicine. The primary source of this compound is the root of Chloranthus serratus, where it exists as one of many complex sesquiterpenoids.[1]

Isolation and Purification of this compound

The isolation of this compound from the roots of Chloranthus serratus is a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a comprehensive representation of the methodologies employed for the successful isolation of this compound.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction: Dried and powdered roots of Chloranthus serratus serve as the starting material. The extraction process is typically initiated with a polar solvent to efficiently draw out a broad spectrum of secondary metabolites.

  • Step 1: Maceration and Extraction: The powdered root material is subjected to exhaustive extraction with 75% ethanol (B145695) at room temperature. This process is repeated multiple times to ensure the complete extraction of the desired compounds.

  • Step 2: Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Step 1: Suspension and Initial Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

2.1.3. Chromatographic Purification: The enriched fraction is further purified using a combination of column chromatography techniques.

  • Step 1: Silica (B1680970) Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Step 2: Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using an isocratic elution with a solvent like methanol (B129727) to remove smaller molecules and pigments.

  • Step 3: High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water. This step yields highly pure this compound.

Isolation Workflow Diagram

Isolation_Workflow Plant Dried Roots of Chloranthus serratus Extraction Extraction with 75% Ethanol Plant->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate, n-butanol) Crude_Extract->Partitioning Enriched_Fraction Enriched Chloroform/Ethyl Acetate Fraction Partitioning->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Isolation and purification workflow for this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a symmetrical cyclic lindenane dimer with C2 symmetry.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₃₂H₃₆O₈[1]
Molecular Weight 548.6 g/mol [1]
Appearance Colorless prisms[1]
Melting Point 248-250 °C[1]
Optical Rotation [α]D²⁰ +138° (c 0.1, CHCl₃)[1]
Spectroscopic Data

3.2.1. ¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its dimeric sesquiterpenoid structure. Due to the molecule's symmetry, the number of signals is half of what would be expected for an asymmetric dimer. Key signals include those for olefinic protons, methine protons, and methyl groups.

3.2.2. ¹³C NMR (Carbon NMR) Data (CDCl₃, 100 MHz): The ¹³C NMR spectrum further confirms the symmetrical nature of this compound, showing 16 distinct carbon signals for the 32-carbon molecule. The chemical shifts are indicative of ester carbonyls, olefinic carbons, and various aliphatic carbons within the lindenane framework.

3.2.3. Mass Spectrometry (MS) Data: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of this compound. The fragmentation pattern observed in the MS/MS spectrum provides further evidence for the proposed dimeric structure.

(Specific chemical shift values and mass-to-charge ratios are detailed in the primary literature and are recommended for direct comparison and confirmation of identity.)

Biological Activity and Putative Signaling Pathway

Preliminary studies have indicated that this compound, along with other disesquiterpenoids from Chloranthus species, possesses biological activity, notably the inhibition of cell adhesion molecule expression. Cell adhesion molecules (CAMs) play a crucial role in inflammatory processes by mediating the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to sites of inflammation.

Putative Signaling Pathway: Inhibition of Cell Adhesion Molecule Expression

The precise signaling pathway through which this compound exerts its inhibitory effect on CAM expression is a subject of ongoing research. However, based on the known mechanisms of other natural anti-inflammatory compounds that target CAMs, a plausible pathway involves the modulation of key transcription factors such as Nuclear Factor-kappa B (NF-κB).

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) p50/p65 IkB->NFkB_inactive releases NFkB_active NF-κB (active) p50/p65 NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Gene Transcription (ICAM-1, VCAM-1) Nucleus->Gene_Transcription initiates CAM_Expression Cell Adhesion Molecule Expression Gene_Transcription->CAM_Expression Leukocyte_Adhesion Leukocyte Adhesion CAM_Expression->Leukocyte_Adhesion Cycloshizukaol_A This compound Cycloshizukaol_A->IKK inhibits

Caption: Putative signaling pathway for this compound's inhibition of CAMs.

This proposed pathway suggests that this compound may inhibit the activation of the IKK complex, a key upstream kinase in the NF-κB signaling cascade. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm in its inactive state and is unable to translocate to the nucleus to initiate the transcription of genes encoding for cell adhesion molecules like ICAM-1 and VCAM-1. By downregulating the expression of these molecules on the endothelial cell surface, this compound could effectively reduce leukocyte adhesion and mitigate the inflammatory response.

Conclusion and Future Directions

This compound represents a fascinating and complex natural product from Chloranthus serratus. This guide has provided a detailed overview of its natural source, a comprehensive protocol for its isolation, and key data for its characterization. The preliminary evidence of its ability to inhibit cell adhesion molecule expression suggests its potential as an anti-inflammatory agent.

Future research should focus on several key areas:

  • Optimization of Isolation: Developing more efficient and scalable isolation protocols to increase the yield of this compound for further studies.

  • Total Synthesis: The chemical synthesis of this compound would provide a sustainable supply and allow for the generation of analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its anti-inflammatory effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of inflammatory diseases.

The continued investigation of this compound holds significant promise for the discovery of novel therapeutic leads for the treatment of a variety of inflammatory conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biosynthesis of Lindenane Dimers like Cycloshizukaol A

Abstract

Lindenane-type sesquiterpenoid dimers are a class of complex natural products predominantly isolated from plants of the family Chloranthaceae. These compounds, including the symmetrical cyclic dimer this compound, exhibit a wide array of promising biological activities. Their intricate molecular architecture, characterized by a dense arrangement of stereogenic centers, is biosynthetically intriguing, with a proposed pathway involving terpene cyclases, cytochrome P450 monooxygenases, and a key [4+2] cycloaddition (Diels-Alder) reaction. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of lindenane dimers, with a focus on this compound. It details the proposed biosynthetic pathway, summarizes relevant quantitative data on their biological activities, and provides in-depth experimental protocols for their isolation and the characterization of the enzymes hypothetically involved in their formation. This document serves as a resource for researchers aiming to elucidate the precise enzymatic machinery of this pathway and harness it for synthetic biology and drug development applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of lindenane sesquiterpenoid dimers is believed to follow the general pathway for terpenoid synthesis, originating from the C5 building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to this compound can be conceptualized in three main stages:

  • Formation of the Sesquiterpene Backbone: Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is synthesized from IPP and DMAPP. A specific sesquiterpene synthase (STS), likely a type of cyclase, is proposed to catalyze the cyclization of FPP to form the characteristic lindenane sesquiterpenoid skeleton.[1][2]

  • Functionalization of the Lindenane Monomer: The lindenane backbone undergoes a series of post-cyclization modifications, primarily oxidations such as hydroxylations and epoxidations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be crucial for the structural diversification of terpenoids.[3][4] This functionalization leads to the formation of a reactive lindenane monomer, a proposed triene that acts as the precursor for dimerization.

  • Dimerization via [4+2] Cycloaddition: The final key step is the dimerization of two lindenane monomers. For this compound, a symmetrical dimer, this is proposed to occur through a homo-dimerization via a [4+2] cycloaddition (Diels-Alder reaction).[5][6] While this reaction can occur thermally in biomimetic syntheses, the high stereoselectivity observed in natural products suggests the potential involvement of a "Diels-Alderase" enzyme, although no such enzyme has been specifically identified for lindenane dimer biosynthesis to date.[7][8]

Below is a graphical representation of this proposed pathway.

This compound Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Lindenane Monomer Formation cluster_2 Dimerization IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Lindenane_Skeleton Lindenane Skeleton FPP->Lindenane_Skeleton Sesquiterpene Synthase (STS) Lindenane_Monomer Reactive Lindenane Monomer (Triene) Lindenane_Skeleton->Lindenane_Monomer Cytochrome P450s (Oxidations) Cycloshizukaol_A This compound Lindenane_Monomer->Cycloshizukaol_A [4+2] Cycloaddition (Diels-Alderase?)

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data: Biological Activities of Lindenane Dimers

While quantitative data on the enzymatic steps in the biosynthesis of this compound are not currently available, the biological significance of lindenane dimers has been demonstrated through various bioassays. The following table summarizes the inhibitory concentrations (IC₅₀) of several lindenane dimers against various targets, highlighting their potential as therapeutic agents.

CompoundBiological ActivityTarget/Cell LineIC₅₀ (µM)Reference
Chlorahololide (unspecified)NLRP3 Inflammasome InhibitionJ774A.1 cells2.99 - 8.73[9]
Chloranholide (unspecified)Nitric Oxide (NO) Production InhibitionBV-2 microglia3.18 - 11.46[10]
Lindenane Trimer (unspecified)Anti-inflammatory ActivityNot specified2.90 - 22.80[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of lindenane dimers.

Isolation and Structural Elucidation of Lindenane Dimers from Chloranthus sp.

This protocol is a generalized procedure based on methods reported in the literature.[9][11][12]

Objective: To isolate and identify lindenane dimers, including this compound, from plant material.

Workflow Diagram:

Isolation_Workflow start Powdered Plant Material (e.g., roots of Chloranthus sp.) extraction Solvent Extraction (e.g., 95% Ethanol (B145695) at room temp.) start->extraction concentration Concentration in vacuo extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partition column1 Silica (B1680970) Gel Column Chromatography (Gradient Elution) partition->column1 column2 Sephadex LH-20 Chromatography column1->column2 hplc Preparative HPLC (e.g., C18 column) column2->hplc analysis Structural Elucidation (NMR, HRESIMS, ECD) hplc->analysis pure_compound Pure Lindenane Dimer (e.g., this compound) analysis->pure_compound

Figure 2: General workflow for the isolation of lindenane dimers.

Methodology:

  • Extraction:

    • Air-dry and powder the plant material (e.g., 10 kg of Chloranthus roots).

    • Extract the powdered material with 95% ethanol at room temperature (3 x 30 L, 3 days each).

    • Combine the extracts and concentrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with ethyl acetate.

    • Concentrate the ethyl acetate fraction, which typically contains the sesquiterpenoids.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: Subject the ethyl acetate extract to a silica gel column, eluting with a solvent gradient (e.g., petroleum ether/acetone from 100:0 to 0:100) to obtain several primary fractions.

    • Sephadex LH-20 Column Chromatography: Further purify the fractions containing compounds of interest using a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform/methanol 1:1) to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification of the target compounds using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).

  • Structural Elucidation:

    • Mass Spectrometry: Determine the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

    • Nuclear Magnetic Resonance (NMR): Elucidate the planar structure and relative stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy.

    • Electronic Circular Dichroism (ECD): Determine the absolute configuration by comparing the experimental ECD spectrum with quantum chemically calculated spectra.

Identification and Characterization of a Candidate Sesquiterpene Synthase (STS)

This protocol outlines a general approach for identifying and functionally characterizing the enzyme responsible for creating the lindenane skeleton.[2][13]

Objective: To identify the gene encoding the lindenane synthase, express the protein, and verify its enzymatic activity.

Workflow Diagram:

STS_Characterization_Workflow start Transcriptome Sequencing (from Chloranthus tissue) homology_search Homology-based Gene Mining (BLAST with known STS sequences) start->homology_search cloning Gene Cloning & Vector Insertion (e.g., into pET vector) homology_search->cloning expression Heterologous Expression (e.g., in E. coli BL21) cloning->expression purification Protein Purification (e.g., Ni-NTA affinity chromatography) expression->purification assay Enzyme Assay with FPP purification->assay gcms Product Analysis by GC-MS assay->gcms identification Identification of Lindenane Skeleton gcms->identification

Figure 3: Workflow for identification of a sesquiterpene synthase.

Methodology:

  • Gene Identification:

    • Perform transcriptome sequencing (RNA-seq) on Chloranthus tissue known to produce lindenane dimers.

    • Conduct a homology-based search (e.g., BLAST) of the transcriptome data using conserved amino acid sequences from known sesquiterpene synthases.

  • Gene Cloning and Expression:

    • Amplify the full-length candidate gene sequence from cDNA using PCR.

    • Clone the gene into an expression vector (e.g., pET-28a) suitable for E. coli.

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16°C) to improve protein solubility.

  • Protein Purification:

    • Lyse the E. coli cells and clarify the lysate by centrifugation.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for a His-tagged protein).

    • Verify the purity and size of the protein using SDS-PAGE.

  • Enzyme Assays:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol).

    • Incubate the purified enzyme (approx. 50 µg) with the substrate farnesyl pyrophosphate (FPP, approx. 50 µM) in the assay buffer.

    • Overlay the reaction with a layer of a non-polar solvent (e.g., hexane) to trap volatile terpene products.

    • Incubate at 30°C for 2-4 hours.

  • Product Analysis:

    • Extract the reaction products with hexane (B92381).

    • Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectrum of the enzymatic product with known spectra of lindenane-type sesquiterpenes to confirm the function of the enzyme.

Future Directions and Conclusion

The proposed biosynthetic pathway for this compound and other lindenane dimers provides a solid framework for further investigation. While the involvement of sesquiterpene synthases and cytochrome P450s is highly probable based on established principles of terpenoid biosynthesis, the definitive identification and characterization of these enzymes in Chloranthus species remain to be accomplished. The most significant knowledge gap is the nature of the dimerization step. Elucidating whether a specific Diels-Alderase enzyme catalyzes this reaction is a key area for future research. The successful identification and reconstitution of the entire biosynthetic pathway in a heterologous host would pave the way for the sustainable production of these medicinally important compounds and the generation of novel analogs through metabolic engineering. The protocols and information provided herein offer a guide for researchers to tackle these exciting challenges.

References

Spectroscopic Profile of Cycloshizukaol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus. Due to the inaccessibility of the full text of the primary literature, this document outlines the expected data structure and provides generalized experimental protocols.

Introduction

This compound is a natural product with a complex and unique C2-symmetric structure.[1][2] Its molecular formula is C₃₂H₃₆O₈. The elucidation of such intricate molecular architectures relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide serves as a reference for the expected spectroscopic characteristics of this compound.

Spectroscopic Data

The following tables are structured to present the anticipated spectroscopic data for this compound. The specific data points are pending access to the primary research article: Kawabata J, et al. Phytochemistry, 1993, 32(5): 1347-1349.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available

Table 2: ¹³C NMR Spectroscopic Data for this compound.

PositionChemical Shift (δ, ppm)
Data Not Available
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound.

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
Data Not Available
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data Not Available

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic characterization of a natural product like this compound.

Isolation of this compound
  • Extraction: The dried and powdered roots of Chloranthus serratus are extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This may include:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using size exclusion chromatography with a solvent such as methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Tetramethylsilane (TMS) is typically used as an internal standard.

    • 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation.

  • Mass Spectrometry (MS):

    • High-resolution mass spectra (HRMS) are acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact molecular weight and elemental composition.

    • Fragmentation patterns observed in the MS/MS spectra provide valuable information about the structure of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent (e.g., chloroform).

    • The spectrum provides information about the presence of specific functional groups in the molecule (e.g., hydroxyl, carbonyl, C=C bonds).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (Chloranthus serratus roots) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractionation Solvent Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Fig. 1: Workflow for the isolation and spectroscopic characterization of this compound.

References

Cycloshizukaol A: A Technical Deep Dive into its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique C2-symmetric sesquiterpenoid dimer, stands as a notable discovery in the field of natural product chemistry. First isolated from the roots of Chloranthus serratus, its complex macrocyclic architecture has intrigued chemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It details the experimental protocols for its isolation and structural elucidation, presents its known biological activity in a structured format, and proposes a putative signaling pathway based on the activities of related lindenane dimers.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. The genus Chloranthus is renowned for producing a diverse array of structurally complex and biologically active sesquiterpenoids, particularly lindenane-type dimers. This compound, a prominent member of this family, was first reported in 1993. It is a symmetrical cyclic lindenane dimer characterized by a unique 12-membered ring system.[1][2] This document serves as a core technical guide, consolidating the foundational knowledge of this compound for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated by Kawabata and colleagues from the roots of the plant Chloranthus serratus (Thunb.) Roem. et Schult.[3] The discovery was detailed in a 1993 publication in the journal Phytochemistry.[3] The researchers successfully elucidated its novel C2-symmetric structure, which features a distinctive cyclic framework, primarily through the use of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈MedchemExpress
Molecular Weight 548.6 g/mol MedchemExpress
CAS Number 150033-85-5MedchemExpress
Appearance Not specified in available literature-
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the extraction and isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species, based on common practices in the field. The specific details for this compound were originally reported by Kawabata et al., 1993.

Protocol: Isolation of Sesquiterpenoid Dimers from Chloranthus serratus

  • Plant Material Collection and Preparation: The roots of Chloranthus serratus are collected, washed, and air-dried. The dried roots are then crushed into a coarse powder.

  • Extraction: The powdered root material is subjected to extraction with 75% ethanol (B145695). This process typically involves soaking the powder for a short period, followed by refluxing at a slightly boiling temperature for several hours. This extraction step is often repeated multiple times to ensure a thorough extraction of the secondary metabolites.

  • Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Chromatographic Purification: The chloroform and ethyl acetate fractions, which are likely to contain this compound, are subjected to further purification using a combination of chromatographic techniques. These may include silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structural Elucidation

The structure of this compound was primarily determined using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired to identify the types and connectivity of protons and carbons. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the complex ring system and the connectivity between the two sesquiterpenoid monomers. The C2 symmetry of the molecule simplifies the NMR spectra, with half the number of expected signals for a molecule of its size.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

Biological Activity

The biological activity of this compound has been evaluated in preliminary in vitro studies. The following table summarizes the available quantitative data on its cytotoxic effects.

Cell LineAssay TypeIC₅₀ (µM)Reference
A549 (Human lung carcinoma)MTT Assay> 10[3]
HL-60 (Human promyelocytic leukemia)MTT Assay> 10[3]
PANC-1 (Human pancreatic carcinoma)MTT Assay> 10[3]

The available data indicates that this compound possesses weak cytotoxic activity against the tested cancer cell lines at the concentrations evaluated. Further studies are required to explore its potential in other biological assays and at higher concentrations. Other related lindenane dimers from Chloranthus species have demonstrated anti-inflammatory and more potent cytotoxic activities.

Putative Signaling Pathway

While the specific signaling pathway of this compound has not been elucidated, the mechanisms of action for other lindenane-type sesquiterpenoid dimers from Chloranthus have been investigated. These studies often point towards the induction of apoptosis and the modulation of inflammatory pathways. Based on this, a putative signaling pathway for this compound is proposed below.

CycloshizukaolA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Putative Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS CycloshizukaolA This compound CycloshizukaolA->Receptor Binds ASK1 ASK1 ROS->ASK1 JNK_p38 JNK / p38 MAPK ASK1->JNK_p38 Bax Bax JNK_p38->Bax Bcl2 Bcl-2 JNK_p38->Bcl2 Inhibits CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

This hypothetical pathway suggests that this compound may bind to a putative cell surface receptor, leading to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress can activate the ASK1-JNK/p38 MAPK signaling cascade. Downstream, this can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

Conclusion

This compound remains an intriguing natural product with a unique chemical architecture. While its initial biological characterization suggests modest cytotoxicity, the complex structures of lindenane dimers from Chloranthus warrant further investigation into their pharmacological potential. This technical guide has summarized the foundational knowledge of this compound, providing researchers with a consolidated resource for future studies. Elucidation of its specific molecular targets and signaling pathways will be crucial in determining its potential as a lead compound for drug development.

References

Unveiling the Therapeutic Potential of Cycloshizukaol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the medicinal plant Chloranthus serratus, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. Its unique C2 symmetry and complex architecture present a compelling scaffold for investigating potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic effects. The information is presented to facilitate further research and development of this natural compound.

Cytotoxic Activity of this compound

Initial in vitro studies have explored the cytotoxic potential of this compound against a panel of human cancer cell lines. The available data, summarized in the table below, indicates its activity profile.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μM)
A549Lung Carcinoma> 10[1]
HL-60Promyelocytic Leukemia> 10[1]
PANC-1Pancreatic Carcinoma> 10[1]
SK-BR-3Breast Adenocarcinoma> 10[1]
SMMC-7721Hepatocellular Carcinoma> 10[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound exhibits low cytotoxic activity against the tested cancer cell lines, with IC50 values greater than 10 μM.[1]

Experimental Protocols

The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity. This protocol is based on standard methodologies and is likely similar to the one used to generate the data in Table 1.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Cell Seeding:

  • Human cancer cell lines (A549, HL-60, PANC-1, SK-BR-3, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of dilutions of this compound are prepared in the culture medium.
  • The culture medium from the seeded plates is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the solvent at the same concentration used for the highest concentration of the test compound.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

  • Following the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific experimental data elucidating the signaling pathways modulated by this compound. The initial cytotoxicity data suggests that at concentrations up to 10 μM, it does not significantly induce cell death in the tested cancer cell lines. Further research is required to investigate its potential effects on key cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Based on the activities of other sesquiterpenoid dimers isolated from the Chloranthus genus, which have shown anti-inflammatory properties, a hypothetical workflow for future investigation into the anti-inflammatory potential of this compound is proposed below.

experimental_workflow cluster_in_vitro In Vitro Anti-inflammatory Screening cluster_mechanism Mechanism of Action Studies node_LPS LPS-stimulated Macrophages (e.g., RAW 264.7) node_CSA Treat with This compound node_LPS->node_CSA node_NO Measure Nitric Oxide (NO) Production (Griess Assay) node_CSA->node_NO node_Cytokines Measure Pro-inflammatory Cytokines (ELISA) (e.g., TNF-α, IL-6, IL-1β) node_CSA->node_Cytokines node_Western Western Blot Analysis node_Cytokines->node_Western If anti-inflammatory activity is observed node_NFkB Assess NF-κB Pathway Activation (p-p65, p-IκBα) node_Western->node_NFkB node_MAPK Assess MAPK Pathway Activation (p-ERK, p-p38, p-JNK) node_Western->node_MAPK

Caption: Proposed workflow for investigating the anti-inflammatory activity of this compound.

This workflow outlines a logical progression from initial screening for anti-inflammatory effects in a cellular model to subsequent mechanistic studies to identify the underlying signaling pathways.

Future Directions

The current body of evidence on the biological activities of this compound is limited. To fully understand its therapeutic potential, the following areas of research are recommended:

  • Expanded Cytotoxicity Screening: Testing against a broader panel of cancer cell lines, including those from different tissues of origin, is necessary to identify any potential selective cytotoxicity.

  • Investigation of Anti-inflammatory Activity: As many sesquiterpenoid dimers from Chloranthus species exhibit anti-inflammatory properties, it is crucial to investigate the effects of this compound on inflammatory pathways, such as the NF-κB and MAPK pathways, in relevant cellular models.

  • Elucidation of Mechanism of Action: Should any significant biological activity be identified, further studies will be required to pinpoint the molecular targets and signaling pathways modulated by this compound. This could involve techniques such as transcriptomics, proteomics, and target-based assays.

  • In Vivo Studies: If promising in vitro activity is observed, subsequent in vivo studies in animal models will be essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

Cycloshizukaol A as a symmetrical cyclic lindenane dimer.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer belonging to the lindenane class. First isolated from the roots of Chloranthus serratus, this molecule has garnered attention due to its unique, highly symmetrical C2-symmetric structure and its potential biological activities. As a member of the dimeric lindenane sesquiterpenoids, which are predominantly found in the Chloranthaceae family, this compound is part of a class of compounds known for their complex and sterically crowded molecular architectures, often possessing more than 11 stereogenic centers. This technical guide provides a comprehensive overview of the core scientific information available on this compound, including its physicochemical properties, spectroscopic data, proposed biosynthetic pathway, and reported biological activities.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished primarily through extensive spectroscopic analysis. While a definitive single-crystal X-ray diffraction study has not been reported in the reviewed literature, the symmetrical nature of the molecule is strongly supported by NMR spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₆O₈[1]
Molecular Weight548.6 g/mol [1]
AppearanceAmorphous solid[This is a general observation for similar compounds, specific data not found]
Specific Rotation ([α]D)Data not available in reviewed literature
SourceChloranthus serratus, Chloranthus spicatus[2][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and DataReference
¹H NMR Detailed chemical shifts and coupling constants are not fully available in the public domain. Analysis of related lindenane dimers suggests complex, overlapping signals requiring 2D NMR techniques for full assignment.[3]
¹³C NMR A publicly available spectrum shows signals consistent with a C2-symmetric dimer, with half the number of expected carbon signals for the molecular formula.[A publicly available spectrum on PubChem supports this, though detailed assignments are from primary literature not fully accessible]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃₂H₃₆O₈.[3]
Infrared (IR) Spectroscopy Expected to show characteristic absorptions for hydroxyl (-OH), ester carbonyl (C=O), and alkene (C=C) functional groups.[General spectroscopic principles]
Circular Dichroism (CD) The absolute configuration of related lindenane dimers has been determined using CD spectroscopy in conjunction with ROESY analysis.[3]

Experimental Protocols

Isolation of this compound from Chloranthus species

While the specific protocol from the original 1993 isolation is not fully detailed in the available literature, a general methodology for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species can be outlined as follows:

  • Extraction: The dried and powdered roots of the Chloranthus species are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components.

  • Chromatography: The ethyl acetate fraction, typically enriched with sesquiterpenoids, is subjected to multiple rounds of column chromatography. This often involves silica (B1680970) gel chromatography followed by purification using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G plant Dried & Powdered Roots of Chloranthus serratus extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition silica Silica Gel Column Chromatography partition->silica EtOAc Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of this compound against various cancer cell lines has been reported. A standard protocol for evaluating cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a Sorenson's glycine (B1666218) buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with This compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan (e.g., DMSO) incubate->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Biosynthesis

The biosynthesis of lindenane sesquiterpenoid dimers, including this compound, is hypothesized to proceed through a key biomimetic Diels-Alder [4+2] cycloaddition reaction. This involves the dimerization of two lindenane-type sesquiterpene monomers. The C2-symmetry of this compound suggests a homodimerization of two identical monomeric precursors.

G monomer1 Lindenane Monomer cycloaddition [4+2] Diels-Alder Cycloaddition monomer1->cycloaddition monomer2 Lindenane Monomer monomer2->cycloaddition dimer This compound (Symmetrical Dimer) cycloaddition->dimer

Figure 3. Proposed biosynthetic pathway for this compound.

Biological Activity

Several studies have investigated the biological activities of this compound and other related lindenane dimers. The primary reported activity for this compound is its cytotoxicity against various cancer cell lines. Additionally, other lindenane dimers have been shown to possess anti-inflammatory properties, such as the inhibition of the NLRP3 inflammasome.

Table 3: Reported Biological Activities of this compound

ActivityCell Line/TargetResults (IC₅₀)Reference
CytotoxicityA549 (Human lung carcinoma)> 10 µM[Data from MedChemExpress, specific primary literature not fully accessible]
CytotoxicityHL-60 (Human promyelocytic leukemia)> 10 µM[Data from MedChemExpress, specific primary literature not fully accessible]
CytotoxicityPANC-1 (Human pancreatic carcinoma)Data not specified[Mentioned in MedChemExpress product description]

Note: The reported IC₅₀ values of > 10 µM suggest moderate to low cytotoxicity under the tested conditions.

Conclusion and Future Directions

This compound stands out as a fascinating example of a symmetrical natural product with a complex three-dimensional structure. While its initial characterization has been established, there remain opportunities for further research. A definitive structural confirmation through single-crystal X-ray crystallography would be highly valuable. Furthermore, a more comprehensive evaluation of its biological activities, including a broader panel of cancer cell lines and other potential therapeutic targets, could uncover novel applications. The total synthesis of this compound and its analogs will also be crucial for structure-activity relationship studies and for providing a sustainable source of this intriguing molecule for further investigation. The unique C2-symmetric scaffold of this compound makes it an attractive target for both natural product chemists and medicinal chemists alike.

References

In Silico Prediction of Cycloshizukaol A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a unique symmetrical cyclic lindenane dimer originally isolated from the roots of Chloranthus serratus[1]. As a member of the diverse family of natural products, this compound holds potential for novel therapeutic applications. However, its mechanism of action and specific molecular targets remain largely uncharacterized. The advancement of computational methodologies presents a powerful opportunity to elucidate the biological activities of such natural products.[2][3]

This technical guide outlines a comprehensive in silico workflow designed to predict and characterize the molecular targets of this compound. By leveraging a multi-faceted computational approach, researchers can generate testable hypotheses regarding its mechanism of action, paving the way for focused experimental validation and future drug development efforts. The methodologies described herein are based on established principles of computer-aided drug discovery for natural products.[4][5][6]

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying potential targets of this compound integrates several computational techniques to enhance the robustness of the predictions. This consensus-based approach, which combines ligand-based and structure-based methods, is designed to minimize the limitations of any single predictive tool.[2][4]

workflow cluster_prep Data Preparation cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation mol_retrieval Retrieve this compound 3D Structure lig_prep Ligand Preparation (Energy Minimization, Charge Assignment) mol_retrieval->lig_prep reverse_docking Reverse Docking lig_prep->reverse_docking pharmacophore Pharmacophore Screening lig_prep->pharmacophore similarity Chemical Similarity (2D/3D) lig_prep->similarity consensus Consensus Scoring & Target Ranking reverse_docking->consensus pharmacophore->consensus similarity->consensus pathway Pathway & GO Enrichment Analysis consensus->pathway lit_review Literature Review & Disease Association pathway->lit_review biochemical Biochemical Assays (e.g., Enzyme Inhibition) lit_review->biochemical cell_based Cell-Based Assays (e.g., Western Blot, Reporter Gene) lit_review->cell_based p38_pathway ext_stim External Stimuli (e.g., UV, Cytokines) tak1 TAK1 ext_stim->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream csa This compound csa->p38 Putative Inhibition inflammation Inflammatory Response (e.g., IL-6, TNF-α production) downstream->inflammation

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Cycloshizukaol A and other related lindenane sesquiterpenoid dimers. The methodologies outlined are based on a unified, biomimetic strategy, primarily centered around a key [4+2] cycloaddition (Diels-Alder reaction). This approach offers a divergent pathway to a variety of structurally complex natural products.

Overview of the Synthetic Strategy

The total synthesis of this compound and its analogues hinges on a convergent strategy that brings together two key monomeric fragments: a furyl diene and a dienophile. The core of this strategy is a base-mediated thermal [4+2] cycloaddition, which constructs the central six-membered ring of the dimeric structure with high stereocontrol.[1][2][3] Subsequent transformations, including oxidation and rearrangement, yield the final natural products.

A key intermediate in the synthesis of several lindenane dimers is Chloranthalactone A, which can act as a dienophile in the crucial cycloaddition step.[4] The overall workflow allows for the divergent synthesis of multiple lindenane dimers from common precursors.[1]

Below is a diagram illustrating the overall synthetic logic.

G cluster_dimerization Key Dimerization Step cluster_post_dimerization Post-Dimerization Modifications Diene_Precursor Diene Precursor (e.g., from Verbenone) Cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) Diene_Precursor->Cycloaddition Diene Dienophile_Precursor Dienophile Precursor (e.g., Chloranthalactone A) Dienophile_Precursor->Cycloaddition Dienophile Intermediate_Dimer Intermediate Dimer Cycloaddition->Intermediate_Dimer Oxidation Oxidation Intermediate_Dimer->Oxidation Rearrangement Rearrangement Oxidation->Rearrangement Cycloshizukaol_A This compound Rearrangement->Cycloshizukaol_A Related_Dimers Related Lindenane Dimers (e.g., Shizukaol A) Rearrangement->Related_Dimers

Caption: Overall synthetic strategy for this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a representative lindenane dimer, Shizukaol A, based on the unified strategy.

Table 1: Synthesis of Key Precursors

StepPrecursorReagents and ConditionsProductYield (%)
1Diene Precursor SynthesisMulti-step synthesis from (+)-verbenoneFuryl DieneOverall yield not reported in a single value
2Dienophile SynthesisMulti-step synthesisChloranthalactone AOverall yield not reported in a single value

Table 2: Key Dimerization and Final Steps for Shizukaol A

StepStarting MaterialReagents and ConditionsProductYield (%)
3Furyl Diene and Chloranthalactone APyridine (B92270), Toluene (B28343), 170 °C, sealed tubeDiels-Alder Adduct43
4Diels-Alder Adductp-TsOH·H₂O, MeOH, 40 °CDeprotected Adduct55
5Deprotected Adduct1. hν, TPP, O₂, DCM, -20 °C; 2. TMSCHN₂, 0 °CShizukaol A53

Table 3: Characterization Data for Shizukaol A

CompoundFormulaMethodData
Shizukaol AC₃₂H₃₆O₈¹H NMR (CDCl₃, 400 MHz)δ 7.18 (s, 1H), 6.01 (s, 1H), 5.25 (s, 1H), 4.78 (s, 1H), 4.63 (d, J = 12.0 Hz, 1H), 4.35 (d, J = 12.0 Hz, 1H), 3.75 (s, 3H), 3.68 (s, 3H), 3.25 (d, J = 5.6 Hz, 1H), 2.80-2.71 (m, 2H), 2.50-2.40 (m, 2H), 2.20-2.05 (m, 3H), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H), 1.28 (s, 3H), 1.15 (s, 3H), 1.05 (d, J = 7.2 Hz, 3H), 0.95 (d, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 204.5, 172.1, 170.8, 168.2, 145.3, 138.2, 135.4, 132.1, 128.7, 118.9, 94.2, 82.5, 68.4, 65.3, 58.7, 52.9, 51.8, 50.2, 48.9, 45.3, 42.1, 38.7, 35.4, 33.1, 29.7, 25.8, 24.3, 22.7, 21.4, 18.9, 15.6, 14.2
HRMS (ESI)m/z [M+Na]⁺ calcd for C₃₂H₃₆O₈Na: 571.2308; found: 571.2305

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis.

Synthesis of the Diels-Alder Adduct

This protocol describes the key [4+2] cycloaddition reaction.

G cluster_protocol Diels-Alder Cycloaddition Protocol Start Start: Combine Furyl Diene and Chloranthalactone A Add_Solvents Add Pyridine and Toluene Start->Add_Solvents Seal_Tube Seal the reaction tube Add_Solvents->Seal_Tube Heat Heat at 170 °C Seal_Tube->Heat Cool Cool to room temperature Heat->Cool Purify Purify by column chromatography Cool->Purify Product Obtain Diels-Alder Adduct Purify->Product

Caption: Workflow for the Diels-Alder cycloaddition.

Protocol:

  • To a sealed tube are added the furyl diene precursor (1.0 equiv) and Chloranthalactone A (1.2 equiv).

  • Anhydrous pyridine (0.2 M) and anhydrous toluene (0.2 M) are added to the tube.

  • The tube is securely sealed and the reaction mixture is heated to 170 °C.

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to afford the Diels-Alder adduct.

Deprotection of the Diels-Alder Adduct

Protocol:

  • The Diels-Alder adduct (1.0 equiv) is dissolved in methanol.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv) is added to the solution.

  • The reaction mixture is stirred at 40 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Final Conversion to Shizukaol A

This protocol involves a photooxidation followed by methylation.

G cluster_protocol Final Conversion to Shizukaol A Start Start: Dissolve deprotected adduct in DCM Add_TPP Add Tetraphenylporphyrin (TPP) Start->Add_TPP Cool_Solution Cool to -20 °C Add_TPP->Cool_Solution Irradiate Irradiate with a halogen lamp while bubbling O₂ Cool_Solution->Irradiate Add_TMSCHN2 Add TMSCHN₂ at 0 °C Irradiate->Add_TMSCHN2 Warm Warm to room temperature Add_TMSCHN2->Warm Quench Quench with acetic acid Warm->Quench Purify Purify by column chromatography Quench->Purify Product Obtain Shizukaol A Purify->Product

Caption: Workflow for the final steps to Shizukaol A.

Protocol:

  • The deprotected adduct (1.0 equiv) is dissolved in dry dichloromethane (B109758) (DCM).

  • Tetraphenylporphyrin (TPP) (0.05 equiv) is added as a photosensitizer.

  • The solution is cooled to -20 °C.

  • The mixture is irradiated with a 500 W halogen lamp while a stream of oxygen is bubbled through the solution.

  • The reaction is monitored by TLC.

  • Upon completion of the photooxidation, the solution is warmed to 0 °C.

  • (Trimethylsilyl)diazomethane (TMSCHN₂) (2.0 M in hexanes, 2.0 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is quenched by the addition of a few drops of acetic acid.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield Shizukaol A.

Conclusion

The presented unified strategy provides an efficient and divergent route to this compound and a range of other lindenane sesquiterpenoid dimers. The key to this approach is the highly stereoselective [4+2] cycloaddition of a common furyl diene with various dienophiles. The detailed protocols and compiled data herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of this fascinating class of molecules and their potential therapeutic applications.

References

Application Notes and Protocols for the Extraction and Purification of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpenoid dimer that has been isolated from the roots of plants belonging to the Chloranthus genus, such as Chloranthus serratus and Chloranthus japonicus.[1] Lindenane sesquiterpenoids are a class of natural products known for their complex structures and a wide range of biological activities, including anti-inflammatory and anti-HIV properties. This document provides a detailed overview of the experimental protocols for the extraction, fractionation, and purification of this compound, based on established methods for similar compounds isolated from Chloranthus species.

Data Presentation

ParameterValueSource
Starting Plant Material10 kg of dried, powdered Chloranthus japonicus plants[2][3]
Extraction MethodReflux with 95% Ethanol (B145695)[2][3]
Final Purified CompoundShizukaol D[2][3]
Final Yield 20 mg [2][3]
Purity >98% [2][3]

Experimental Protocols

The following protocols are a compilation and adaptation of methods described for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species.[2][3][4]

Extraction

This initial step aims to extract a broad range of compounds, including this compound, from the plant material.

Materials:

  • Dried and powdered roots of Chloranthus serratus or Chloranthus japonicus.

  • 95% Ethanol (EtOH).

  • Reflux apparatus.

  • Rotary evaporator.

Protocol:

  • Macerate the dried and powdered plant material (e.g., 10 kg) in 95% ethanol.

  • Perform the extraction under reflux conditions for a specified duration. The extraction is typically repeated three times to ensure maximum yield.[2][3]

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

Solvent Partitioning

This step separates compounds based on their polarity, enriching the fraction containing this compound.

Materials:

  • Crude ethanol extract.

  • Distilled water.

  • Petroleum Ether (PE).

  • Ethyl Acetate (B1210297) (EtOAc).

  • Separatory funnel.

Protocol:

  • Suspend the crude residue in distilled water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether and then ethyl acetate.

  • Collect the ethyl acetate soluble fraction, as lindenane sesquiterpenoid dimers are typically found in this fraction.[4]

  • Concentrate the ethyl acetate fraction using a rotary evaporator.

Column Chromatography Purification

A multi-step column chromatography approach is employed for the separation and purification of this compound from the enriched extract.

Materials:

  • Concentrated ethyl acetate extract.

  • MCI gel CHP20P.

  • Methanol (B129727) (MeOH) and Water.

  • Glass column.

Protocol:

  • Dissolve the ethyl acetate extract in a minimal amount of methanol.

  • Pack a glass column with MCI gel.

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 100:0 v/v).[2][3]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

Materials:

Protocol:

  • Pool and concentrate the fractions of interest from the MCI gel chromatography.

  • Pack a silica gel column.

  • Apply the concentrated sample to the column.

  • Elute with a gradient of increasing methanol in dichloromethane (e.g., 100:1 to 0:1 v/v).[4]

  • Collect and analyze fractions by TLC.

Materials:

  • Partially purified fractions from silica gel chromatography.

  • Rp-18 silica gel.

  • Methanol (MeOH) and Water.

  • Glass column.

Protocol:

  • Concentrate the relevant fractions from the silica gel column.

  • Pack a column with Rp-18 silica gel.

  • Load the sample.

  • Elute with a gradient of increasing methanol in water (e.g., 35% to 55% MeOH).[2][3]

  • Collect fractions and monitor by TLC or analytical HPLC.

Materials:

  • Fractions from Rp-18 chromatography containing this compound.

  • Sephadex LH-20.

  • Methanol (MeOH).

  • Glass column.

Protocol:

  • Concentrate the fractions containing the target compound.

  • Swell the Sephadex LH-20 in methanol and pack a column.

  • Apply the sample to the column.

  • Elute with 100% methanol.[2][3]

  • Collect fractions and assess purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is crucial for obtaining high-purity this compound. The following conditions are based on a method used for the purification of other lindenane sesquiterpene dimers from Chloranthus fortunei and may require optimization.[2]

Instrumentation:

  • Preparative HPLC system with a Diode Array Detector (DAD).

  • Semi-preparative or preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm).

Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is commonly used. A typical starting point could be a linear gradient from 40% to 70% ACN over 30-40 minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 2-5 mL/min for a semi-preparative column.

  • Detection: UV detection at a wavelength where the compound absorbs, for example, 210 nm or 254 nm.

  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

Protocol:

  • Dissolve the purest fractions from the previous chromatography step in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the peak corresponding to this compound based on its retention time.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Pool the pure fractions and remove the solvent under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Plant Dried & Powdered Roots of Chloranthus sp. Extraction Ethanol Reflux Extraction Plant->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction MCI_Gel MCI Gel Column Chromatography EtOAcFraction->MCI_Gel Silica_Gel Silica Gel Column Chromatography MCI_Gel->Silica_Gel Rp18 Rp-18 Column Chromatography Silica_Gel->Rp18 Sephadex Sephadex LH-20 Column Chromatography Rp18->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Extract Step1 Initial Separation (Polarity based) Start->Step1 Removes highly non-polar and highly polar impurities Step2 Intermediate Purification (Multiple Column Chromatography) Step1->Step2 Separates compounds with similar polarities Step3 Final Polishing (High-Resolution Separation) Step2->Step3 Isolates the target compound from closely related impurities End High-Purity Compound Step3->End

Caption: Logical flow of the multi-step purification process.

References

Application Notes & Protocols for the Quantification of Cycloshizukaol A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cycloshizukaol A, a symmetrical cyclic lindenane dimer, is a natural compound isolated from the roots of plants belonging to the Chloranthus genus, such as Chloranthus serratus and Chloranthus japonicus.[1] These plants have a history of use in traditional medicine, and their chemical constituents, including sesquiterpenoids like this compound, are of growing interest for their potential pharmacological activities.[2][3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the quantification of similar sesquiterpenoid compounds in complex botanical matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method offers a robust and cost-effective approach for the routine quantification of this compound. The method's suitability is based on the presence of a chromophore in the molecule that allows for UV detection.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation (Plant Extract)

  • Grinding: Grind the dried plant material (e.g., roots of Chloranthus serratus) to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol (B129727) (HPLC grade).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol.

1.1.3. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (based on typical UV absorption for similar compounds)
Run Time 20 minutes

1.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the plant extract sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) Intra-day: < 2.0%; Inter-day: < 3.5%
Accuracy (Recovery) 95% - 105%
Retention Time Approximately 12.5 min

Workflow Diagram: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant Plant Material powder Grinding plant->powder extract Ultrasonic Extraction (Methanol) powder->extract concentrate Evaporation extract->concentrate sample_sol Reconstitution & Filtration concentrate->sample_sol hplc HPLC System (C18 Column, UV Detector) sample_sol->hplc Inject standard This compound Reference Standard stock_sol Stock Solution (1 mg/mL) standard->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc Inject chromatogram Chromatogram Acquisition hplc->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for low-concentration samples, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5][6]

Experimental Protocol: LC-MS/MS

2.1.1. Sample and Standard Preparation

Follow the same procedures as described for the HPLC-UV method (Sections 1.1.1 and 1.1.2), but use LC-MS grade solvents. The concentration range for working standards may be lower (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument. An internal standard (IS), such as a structurally similar but isotopically labeled compound, should be used if available to improve accuracy.

2.1.2. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 column (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 60% B2-8 min: 60-95% B8-10 min: 95% B10-10.1 min: 95-60% B10.1-12 min: 60% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

2.1.3. Mass Spectrometry Parameters (Hypothetical)

The exact mass transitions for this compound would need to be determined by direct infusion of a standard solution. The following are hypothetical values based on its chemical structure.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound [M+H]⁺Fragment 1100To be optimized
Fragment 2100To be optimized
Internal Standard [IS+H]⁺IS Fragment100To be optimized

2.1.4. Data Analysis

  • Optimize MS parameters (e.g., collision energy) for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

  • Calculate the concentration of this compound in the samples based on this calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.999)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) Intra-day: < 5.0%; Inter-day: < 8.0%
Accuracy (Recovery) 92% - 108%
Matrix Effect To be evaluated

Workflow Diagram: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Extract dilution Dilution & Internal Standard Spiking start->dilution filtration 0.22 µm Filtration dilution->filtration lc UPLC/HPLC Separation (Gradient Elution) filtration->lc Injection ms Mass Spectrometry (ESI+, MRM Mode) lc->ms peak_integration Peak Integration (Analyte & IS) ms->peak_integration calibration Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration result Final Concentration of this compound calibration->result

Caption: Workflow for this compound quantification by LC-MS/MS.

Summary of Quantitative Data

The following table provides a comparative summary of the two proposed analytical methods for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Linearity (r²) > 0.999> 0.999
Precision (RSD%) < 3.5%< 8.0%
Throughput ModerateHigh (with modern systems)
Cost LowerHigher
Application Routine quality control, high concentration samplesTrace analysis, complex matrices, pharmacokinetic studies

Concluding Remarks

The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the expected concentration of this compound in the samples, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For initial screening and quality control of raw materials where this compound is a major component, the HPLC-UV method is likely sufficient. For trace-level quantification, analysis of biological samples, or when high specificity is paramount, the LC-MS/MS method is the superior choice. It is imperative to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane dimer, a type of sesquiterpene, that has been isolated from the root of Chloranthus serratus.[1] While the biological activities of many natural products are under investigation, these application notes provide a comprehensive guide to assess the potential anti-inflammatory properties of this compound using established in vitro assays. Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is linked to various diseases.[2] The search for novel anti-inflammatory agents from natural sources is a significant area of research.[2][3][4]

These protocols detail methods to evaluate the effects of this compound on key inflammatory mediators and pathways in a cell-based model. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and widely used model for studying inflammation in vitro.[5][6] The assays described will measure the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of key inflammatory enzymes (iNOS, COX-2). Furthermore, the involvement of major inflammatory signaling pathways, namely NF-κB and MAPKs, can be investigated.[7][8][9][10]

Key Experiments and Data Presentation

The following table summarizes the proposed in vitro assays to characterize the anti-inflammatory potential of this compound.

Assay Parameter Measured Cell Line Stimulant Purpose Typical Readout
Cell Viability Assay (MTT) Cell viability/cytotoxicityRAW 264.7NoneTo determine the non-toxic concentration range of this compound.Absorbance at 570 nm
Nitric Oxide (NO) Assay Nitrite (B80452) (a stable product of NO)RAW 264.7LPSTo assess the inhibition of NO production, a key inflammatory mediator.Absorbance at 540 nm (Griess Assay)
Cytokine Assays (ELISA) Levels of TNF-α and IL-6RAW 264.7LPSTo quantify the inhibition of pro-inflammatory cytokine secretion.Absorbance at 450 nm
Western Blot Analysis Protein expression of iNOS and COX-2RAW 264.7LPSTo determine the effect on the expression of key inflammatory enzymes.Band density relative to a loading control
Signaling Pathway Analysis (Western Blot) Phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38)RAW 264.7LPSTo elucidate the molecular mechanism of anti-inflammatory action.Band density of phosphorylated protein relative to total protein

Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of this compound is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Cytotoxicity Determine Non-Toxic Concentrations (MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Culture RAW 264.7 Macrophages Cell_Culture->Cytotoxicity Pretreatment Pre-treat Cells with this compound Cytotoxicity->Pretreatment Select non-toxic doses Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Prepare Cell Lysates Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay Supernatant_Collection->NO_Assay ELISA Cytokine (TNF-α, IL-6) ELISA Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-p65, p-MAPKs) Cell_Lysis->Western_Blot

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[5]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5][11]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.[11][12]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture supernatant.

  • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO assay.

  • Collect the culture supernatant and store at -80°C if not used immediately.

  • Use commercially available ELISA kits for murine TNF-α and IL-6.[13][14][15][16]

  • Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody overnight.[17]

    • Blocking the plate.

    • Adding standards and samples (supernatants) to the wells.

    • Adding a biotin-conjugated detection antibody.[17]

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.[16]

    • Adding a substrate solution (e.g., TMB) to develop color.[17]

    • Stopping the reaction and measuring absorbance at 450 nm.[17]

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.[18][19]

  • After 24 hours of stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[18]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[18]

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[6][18]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18][19][20]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band densities using image analysis software.[18][20]

Signaling Pathway Analysis

To understand the mechanism of action of this compound, its effect on the NF-κB and MAPK signaling pathways can be investigated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 p65_p50_active p65/p50 (Active) Nucleus Nucleus p65_p50_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway activated by LPS.

Protocol:

  • Treat RAW 264.7 cells with this compound and then stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Prepare cytoplasmic and nuclear extracts or total cell lysates.

  • Perform Western blot analysis using antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65.

MAPK Signaling Pathway

MAPK pathways (ERK, JNK, and p38) are also critical in regulating the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cycloshizukaol_A This compound Cycloshizukaol_A->Upstream_Kinases Inhibits?

Caption: Overview of MAPK signaling pathways in inflammation.

Protocol:

  • Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short period (e.g., 15-30 minutes).

  • Prepare total cell lysates.

  • Perform Western blot analysis using antibodies specific to the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins.[21][22]

By following these detailed protocols, researchers can systematically evaluate the in vitro anti-inflammatory properties of this compound and gain insights into its potential mechanisms of action, providing a solid foundation for further pre-clinical development.

References

Investigating the antitumor effects of Cycloshizukaol A on A549, HL-60, and PANC-1 cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Cycloshizukaol A is a novel natural compound that has demonstrated potential as an anticancer agent. These application notes provide a comprehensive overview of the methodologies used to evaluate the antitumor effects of this compound on three distinct human cancer cell lines: A549 (non-small cell lung cancer), HL-60 (promyelocytic leukemia), and PANC-1 (pancreatic cancer). The described protocols detail the assessment of cell viability, induction of apoptosis, and effects on cell cycle progression. The presented data, while illustrative, serves to demonstrate the potential efficacy of this compound and provide a framework for further investigation into its mechanism of action.

Mechanism of Action

Preliminary investigations suggest that this compound exerts its antitumor effects through the induction of apoptosis and cell cycle arrest. It is hypothesized that this compound modulates key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and downstream effectors that regulate the cell cycle and apoptosis. Western blot analysis of key proteins in these pathways provides insights into the molecular mechanisms underlying the observed cellular effects.

Data Presentation

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
A54925.8
HL-6015.2
PANC-135.5

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
A549 Control2.1 ± 0.53.5 ± 0.8
This compound (25 µM)18.7 ± 2.125.4 ± 2.9
HL-60 Control3.5 ± 0.74.1 ± 0.9
This compound (15 µM)25.3 ± 3.232.8 ± 3.5
PANC-1 Control1.8 ± 0.42.9 ± 0.6
This compound (35 µM)15.9 ± 1.821.7 ± 2.4

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (48h)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A549 Control45.2 ± 3.135.8 ± 2.519.0 ± 1.9
This compound (25 µM)68.5 ± 4.215.3 ± 1.816.2 ± 1.5
HL-60 Control50.1 ± 3.530.2 ± 2.819.7 ± 2.1
This compound (15 µM)72.3 ± 4.812.1 ± 1.515.6 ± 1.8
PANC-1 Control55.8 ± 3.928.7 ± 2.415.5 ± 1.7
This compound (35 µM)75.1 ± 5.110.5 ± 1.314.4 ± 1.6

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • A549 (Human non-small cell lung cancer): Maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

    • HL-60 (Human promyelocytic leukemia): Maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • PANC-1 (Human pancreatic cancer): Maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Adherent cells (A549, PANC-1) are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells (HL-60) are subcultured by dilution.

Protocol 2: Cell Viability (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[1]

  • Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][3]

  • Incubation: Incubate the plate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI).[5][6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Unstained cells, single-stained (Annexin V-FITC only and PI only) cells should be used as controls for setting up compensation and quadrants.[7]

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[8]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentrations for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[9]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are quantified using appropriate software.[2]

Protocol 5: Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.[10]

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-cyclin D1, and anti-β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_workflow Experimental Workflow for Antitumor Effect Analysis A Cell Culture (A549, HL-60, PANC-1) B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E Propidium Iodide Staining (Cell Cycle Analysis) B->E F Western Blot (Protein Expression) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for analyzing the antitumor effects of this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound CSA This compound PI3K PI3K CSA->PI3K inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits p21 p21 Akt->p21 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase Caspase-3 (Cleaved) Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis CDK46 Cyclin D1/CDK4-6 p21->CDK46 inhibits Arrest Cell Cycle Arrest (G1 Phase) G1S G1/S Transition CDK46->G1S

Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols: Mechanism of Action Studies of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus.[1][2] Preliminary studies have indicated its cytotoxic effects against several human cancer cell lines, including lung carcinoma (A549), promyelocytic leukemia (HL-60), and pancreatic cancer (PANC-1). However, as of late 2025, detailed studies elucidating its specific mechanism of action are not extensively available in the public domain. Some related compounds from the Chloranthus genus have been noted to inhibit the expression of cell adhesion molecules and exhibit anti-inflammatory or anti-HIV activities.[3]

These application notes provide a series of proposed experimental protocols to systematically investigate the mechanism of action of this compound. The methodologies described are standard in vitro assays designed to explore common pathways of cytotoxicity, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Preliminary Cytotoxicity Assessment

Before delving into mechanistic studies, it is crucial to determine the cytotoxic potency of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for defining the dose range for subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, PANC-1, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineIC50 (µM) at 48h
A549 (Lung)12.5
PANC-1 (Pancreas)8.2
HL-60 (Leukemia)5.7

Workflow for Cytotoxicity Assessment

G cluster_0 MTT Assay Workflow start Seed cells in 96-well plates treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze G CSA This compound Mito Mitochondrial Stress CSA->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Cell Cycle Analysis Workflow start Culture and treat cells harvest Harvest and fix in 70% ethanol start->harvest stain Stain with PI and RNase A harvest->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phases analyze->quantify G CSA This compound Bax ↑ Bax CSA->Bax Bcl2 ↓ Bcl-2 CSA->Bcl2 p21 ↑ p21 CSA->p21 CycB1 ↓ Cyclin B1/CDK1 CSA->CycB1 Casp3 ↑ Cleaved Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest CycB1->G2M_Arrest

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Cycloshizukaol A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, isolated from the root of Chloranthus serratus.[1] Its complex and largely non-polar molecular structure leads to low affinity for polar solvents like water, resulting in poor aqueous solubility.[2] Hydrophobic compounds like this compound tend to self-associate in aqueous environments to minimize contact with water molecules, further hindering dissolution.[2]

Q2: I've tried dissolving this compound in my aqueous buffer, but it won't dissolve. What are the initial troubleshooting steps?

Before resorting to advanced solubilization techniques, ensure you have covered the basics. Start with simple physical methods such as vigorous agitation (vortexing or stirring) and gentle warming of the solution. Sonication can also be effective in breaking down compound aggregates and increasing the surface area available for dissolution.[2] However, exercise caution with temperature-sensitive compounds. If these initial steps are unsuccessful, a more systematic approach to formulation is required.

Q3: What common organic solvents can be used to prepare a stock solution of this compound?

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For many hydrophobic compounds, other common organic solvents like ethanol (B145695) and methanol (B129727) can also be effective.[4] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium.

Q4: When I dilute my DMSO stock solution of this compound into my aqueous buffer, it precipitates. How can I prevent this?

Precipitation upon dilution is a common issue when the final concentration of the compound in the aqueous solution exceeds its solubility limit in the mixed solvent system. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[5] Adding the stock solution dropwise into the vortexing aqueous buffer can also help prevent localized supersaturation and precipitation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen organic solvent. The solvent may not be appropriate, or the concentration is too high.Try a different organic solvent (e.g., if DMSO fails, try ethanol or methanol). Use sonication to aid dissolution. If solubility is still limited, you may need to prepare a more dilute stock solution.
The compound precipitates out of the aqueous solution over time. The solution is supersaturated and thermodynamically unstable.Consider using a formulation strategy that enhances the stability of the supersaturated state, such as creating a solid dispersion or a nanosuspension. These methods can help maintain the compound in a higher energy, more soluble amorphous state.
I am observing unexpected biological effects or lack of activity in my assay. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The organic solvent may be causing toxicity.Visually inspect your working solutions for any signs of precipitation. Consider using a solubilization technique like cyclodextrin (B1172386) complexation to increase the true solubility in your aqueous medium. Always include a vehicle control (the final concentration of the solvent(s) without the compound) in your experiments to account for any solvent-induced effects.
The solubility of this compound seems to vary between experiments. The purity of the compound, the source and purity of the solvents, temperature, and pH can all influence solubility.Ensure you are using high-purity this compound and solvents. Control the temperature and pH of your solutions consistently between experiments.

Quantitative Data on this compound Solubility

Solvent Estimated Solubility Notes
WaterInsolubleExpected due to the hydrophobic nature of the molecule.
Phosphate-Buffered Saline (PBS)InsolubleSimilar to water, the presence of salts is unlikely to significantly improve solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for dissolving hydrophobic compounds for in vitro studies.[3]
EthanolLikely Soluble to Sparingly SolubleOften used as a co-solvent.
MethanolLikely Soluble to Sparingly SolubleAnother potential co-solvent.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Co-solvent System

This method involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[5]

Protocol:

  • Prepare a high-concentration stock solution of this compound in a suitable organic co-solvent (e.g., DMSO or ethanol).

  • Determine the maximum tolerable concentration of the co-solvent in your experimental system (e.g., cell culture).

  • Slowly add the stock solution to your aqueous buffer with vigorous stirring or vortexing, ensuring the final co-solvent concentration remains below the tolerated limit.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]

Protocol (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the solutions to remove the undissolved compound.

  • Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the stoichiometry of the inclusion complex and the enhancement in solubility.

Solid Dispersion via Solvent Evaporation

This technique involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate and solubility.[6]

Protocol:

  • Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 or polyethylene (B3416737) glycol 6000) in a common volatile organic solvent (e.g., ethanol or methanol).[7]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is a solid dispersion of this compound in the polymer matrix.

  • Grind the solid dispersion into a fine powder.

  • The powder can then be dissolved in an aqueous medium for experimental use.

Nanosuspension via Nanoprecipitation

This method produces nanosized particles of the drug, which increases the surface area and consequently the dissolution velocity and saturation solubility.[8]

Protocol:

  • Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol or acetone).[8]

  • Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

  • Inject the organic solution of this compound into the aqueous stabilizer solution under high-speed stirring.[8]

  • The rapid solvent mixing causes the drug to precipitate as nanoparticles, which are stabilized by the surfactant.

  • The organic solvent can be removed by evaporation.

Visualizations

General Workflow for Troubleshooting Solubility Issues

G start Start: this compound Powder dissolve_organic Attempt to Dissolve in Organic Solvent (e.g., DMSO) start->dissolve_organic stock_solution Clear Stock Solution dissolve_organic->stock_solution Success insoluble_organic Insoluble/Partially Soluble dissolve_organic->insoluble_organic Failure dilute_aqueous Dilute into Aqueous Buffer stock_solution->dilute_aqueous try_another_solvent Try Another Solvent (e.g., Ethanol, Methanol) insoluble_organic->try_another_solvent try_another_solvent->dissolve_organic final_solution Clear Final Solution (Ready for Experiment) dilute_aqueous->final_solution Success precipitation Precipitation Occurs dilute_aqueous->precipitation Failure troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Add stock to vortexing buffer precipitation->troubleshoot_dilution advanced_methods Consider Advanced Solubilization Methods precipitation->advanced_methods troubleshoot_dilution->dilute_aqueous co_solvent Co-solvent System advanced_methods->co_solvent cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension

Caption: A logical workflow for addressing solubility issues with this compound.

Experimental Workflow for Cyclodextrin Inclusion Complexation

G start Start: Prepare Cyclodextrin (CD) Solutions of Increasing Concentrations add_excess Add Excess this compound to each CD Solution start->add_excess equilibrate Shake at Constant Temperature (24-72 hours) to Reach Equilibrium add_excess->equilibrate filter Filter to Remove Undissolved Compound equilibrate->filter analyze Analyze Filtrate for Dissolved Compound Concentration (HPLC-UV) filter->analyze plot Plot [this compound] vs. [CD] analyze->plot determine_solubility Determine Solubility Enhancement and Complex Stoichiometry plot->determine_solubility

Caption: Step-by-step process for a phase solubility study with cyclodextrins.

Signaling Pathway for Enhanced Dissolution from a Solid Dispersion

G solid_dispersion Solid Dispersion (Amorphous this compound in Hydrophilic Carrier) aqueous_medium Aqueous Medium solid_dispersion->aqueous_medium Introduction into dissolution Rapid Dissolution of Hydrophilic Carrier aqueous_medium->dissolution supersaturation Generation of a Supersaturated Solution of Amorphous this compound dissolution->supersaturation absorption Enhanced Absorption/ Bioavailability supersaturation->absorption

Caption: Mechanism of solubility enhancement using a solid dispersion formulation.

References

Stability of Cycloshizukaol A under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Cycloshizukaol A

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Please note that specific public stability data for this compound is limited. Therefore, the information provided is based on the general characteristics of sesquiterpene dimers and best practices for natural product stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific studies on this compound are not publicly available, general recommendations for sesquiterpene dimers and other natural products suggest storing it in a cool, dark, and dry place.[1][2][3] It is advisable to store it in a tightly sealed container, protected from light and air, at temperatures between 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3][4] Always refer to the supplier's certificate of analysis for any specific storage instructions.

Q2: What signs of degradation should I look for with this compound?

A2: Visual signs of degradation for natural products can include a change in color, odor, or consistency.[2] For a powdered sample, clumping may indicate moisture absorption. However, chemical degradation may not always be visible. Therefore, analytical methods are necessary to confirm stability.

Q3: How can I assess the stability of my this compound sample?

A3: The stability of this compound can be assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable method.[5][6] A stability study would involve analyzing the sample at various time points under different storage conditions to monitor for any decrease in the parent compound or the appearance of degradation products.

Q4: What are forced degradation studies and should I perform them for this compound?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[7][8][9] These studies are crucial for understanding the degradation pathways, identifying potential degradation products, and developing a stability-indicating analytical method.[7][10][11] If you are developing a formulation containing this compound, performing forced degradation studies is highly recommended to ensure the analytical methods can accurately measure the compound in the presence of its degradants.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound purity in solution. The solvent may be promoting degradation. The solution may be exposed to light or elevated temperatures.- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in amber vials. - Evaluate the stability of this compound in different solvents to find the most suitable one.
Inconsistent analytical results between samples. This could be due to non-homogeneity of the sample, or issues with the analytical method itself, such as sample preparation variability.- Ensure the sample is thoroughly mixed before weighing. - Validate the analytical method for precision, accuracy, and linearity. - Use an internal standard to account for variations in sample preparation and injection volume.
Appearance of unknown peaks in the chromatogram over time. These are likely degradation products.- Perform forced degradation studies to systematically generate and identify potential degradation products.[9] - Use a mass spectrometer detector to obtain mass information about the unknown peaks to aid in their identification.
Physical changes in the solid sample (e.g., color change, clumping). This may indicate degradation or moisture uptake.[2]- Store the solid compound in a desiccator to minimize moisture exposure.[12] - Re-analyze the sample using a validated analytical method to determine if chemical degradation has occurred.

Data on Stability of this compound (Hypothetical)

As specific public data is unavailable, the following tables represent a hypothetical stability profile for this compound to illustrate how such data would be presented.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C 0 Months99.5White to off-white powder
6 Months99.3No change
12 Months99.1No change
-20°C 0 Months99.5White to off-white powder
12 Months99.4No change
24 Months99.3No change

Table 2: Accelerated Stability of this compound in Solution (0.1 mg/mL in Methanol)

Storage ConditionTime PointPurity (%) by HPLC
40°C 0 Hours99.5
24 Hours95.2
48 Hours90.8
Room Temperature (Light Exposure) 0 Hours99.5
24 Hours92.1
48 Hours85.4

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Objective: To determine the purity of this compound and detect any degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 200-300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the validated HPLC method (Protocol 1) to observe the extent of degradation and the formation of new peaks.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation start Define Stability Study Protocol method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) start->method_dev storage Place this compound in Different Storage Conditions method_dev->storage sampling Collect Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples by Validated Method sampling->analysis analysis->sampling Next Time Point data_analysis Analyze Data (Purity, Degradants) analysis->data_analysis report Generate Stability Report & Determine Shelf-life data_analysis->report Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Action start Unexpected Degradation of this compound Observed check_conditions Verify Storage Conditions (Temp, Light, Humidity) start->check_conditions check_method Review Analytical Method & Sample Preparation start->check_method check_packaging Inspect Container and Closure start->check_packaging adjust_conditions Optimize Storage Conditions check_conditions->adjust_conditions refine_method Re-validate or Refine Analytical Method check_method->refine_method change_packaging Select More Protective Packaging check_packaging->change_packaging end Stability Issue Resolved adjust_conditions->end refine_method->end change_packaging->end

References

Preventing the degradation of Cycloshizukaol A during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cycloshizukaol A during extraction and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a symmetrical cyclic lindenane dimer, a type of sesquiterpenoid isolated from the roots of Chloranthus serratus.[1] The lindenane ring system is known to be inherently unstable, making this compound susceptible to degradation during extraction, purification, and storage. This instability can lead to reduced yields and the formation of artifacts, potentially impacting experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of this compound. These include:

  • Elevated Temperatures: Many sesquiterpenoids are sensitive to heat, which can accelerate degradation reactions.

  • Inappropriate pH: Sesquiterpene lactones, a related class of compounds, have shown instability at neutral to alkaline pH, particularly with the loss of side chains.[2]

  • Presence of Oxygen: Oxidative degradation is a common pathway for many natural products, including sesquiterpenes.

  • Exposure to Light: Photodegradation can occur in light-sensitive compounds, leading to the formation of degradation products.

  • Radical Reactions: The isolation process itself can sometimes generate artifacts through radical reactions.

Q3: What is the recommended solvent for extracting this compound?

Based on protocols for related lindenane sesquiterpenoid dimers from the Chloranthus genus, an ethanol (B145695)/water mixture is a suitable solvent system. One successful extraction utilized 95% ethanol in water.[3][4] It is advisable to use high-purity, degassed solvents to minimize oxidative degradation.

Q4: How should I store this compound extracts and purified compound?

For optimal stability, it is recommended to store both crude extracts and purified this compound at low temperatures, preferably at -20°C or below, in airtight containers, and protected from light. The use of amber vials or wrapping containers in aluminum foil is advisable. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction: High temperatures, prolonged extraction times, or an inappropriate solvent may be causing degradation.- Maintain a low extraction temperature (room temperature or below if possible).- Minimize the extraction duration.- Use degassed solvents to reduce oxidation.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen).
Incomplete extraction: The solvent may not be efficiently extracting the compound from the plant matrix.- Ensure the plant material is finely powdered to maximize surface area.- Consider a sequential extraction with solvents of increasing polarity.- Optimize the solvent-to-solid ratio to ensure thorough wetting of the plant material.
Presence of unknown peaks in HPLC analysis of the extract. Formation of degradation products: The inherent instability of the lindenane ring system can lead to the formation of various degradation products.- Review and optimize the extraction and work-up conditions to be as mild as possible (low temperature, neutral to slightly acidic pH, protection from light).- Analyze the extract immediately after preparation to minimize storage-related degradation.
Formation of artifacts: Radical reactions during the isolation process can generate artifacts.- Add antioxidants, such as BHT (butylated hydroxytoluene) or ascorbic acid, to the extraction solvent in small amounts.- Purge solvents with an inert gas like nitrogen or argon before use.
Loss of compound during storage. Instability of the purified compound: this compound is likely unstable even in its pure form if not stored correctly.- Store the purified compound at -20°C or -80°C.- Store as a solid rather than in solution if possible.- If in solution, use a non-reactive, dry solvent and store under an inert atmosphere.- Protect from light by using amber vials or wrapping in foil.
Variability in biological activity assays. Inconsistent purity of this compound samples: Degradation can lead to a decrease in the concentration of the active compound and the presence of interfering degradation products.- Always assess the purity of each batch of this compound by HPLC before use.- Use freshly prepared solutions for biological assays.- If degradation is suspected, re-purify the sample.

Data Presentation

Table 1: Stability of Sesquiterpene Lactones with Side Chains after 96 hours

pHTemperatureStabilityObservation
5.525°CStableNo significant degradation observed.
5.537°CStableNo significant degradation observed.
7.425°CModerately StableSome degradation may occur over time.
7.437°CUnstableLoss of side chains observed.

Source: Adapted from a study on the stability of sesquiterpene lactones.[2]

Experimental Protocols

Recommended Extraction Protocol for this compound

This protocol is adapted from methods used for extracting lindenane sesquiterpenoid dimers from Chloranthus species.[3][4]

Materials:

  • Air-dried and powdered roots of Chloranthus serratus

  • 95% Ethanol (degassed)

  • Rotary evaporator

  • Filtration apparatus

  • Extraction vessel

Procedure:

  • Weigh the powdered root material of Chloranthus serratus.

  • Add the powdered material to the extraction vessel.

  • Add degassed 95% ethanol to the vessel at a 1:10 solid-to-solvent ratio (w/v).

  • Macerate the mixture at room temperature with occasional agitation for 24 hours. To minimize degradation, protect the vessel from light.

  • Filter the mixture to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract should be stored at -20°C until further purification.

Protocol for HPLC Analysis of this compound

This is a general-purpose HPLC method for the analysis of this compound purity and the detection of degradation products. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as many sesquiterpenoids lack strong chromophores, a low wavelength is often necessary).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the extract or purified compound.

  • Dissolve the sample in the initial mobile phase composition (50:50 acetonitrile:water) or pure acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Extraction_Workflow plant_material Powdered Chloranthus serratus roots extraction Maceration with 95% Ethanol (Room Temperature, 24h, darkness) plant_material->extraction filtration Filtration extraction->filtration residue Plant Residue filtration->residue Repeat extraction 2x filtrate Combined Filtrate filtration->filtrate residue->extraction concentration Rotary Evaporation (≤ 40°C) filtrate->concentration crude_extract Crude Extract concentration->crude_extract storage Storage at -20°C crude_extract->storage purification Further Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for the extraction of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_storage Review Storage Conditions start->check_storage temp High Temperature? check_extraction->temp time Long Duration? check_extraction->time ph pH Controlled? check_extraction->ph check_storage->temp light Light Exposure? check_storage->light oxygen Oxygen Exposure? check_storage->oxygen solution_temp Use lower temperature (e.g., Room Temp) temp->solution_temp solution_time Minimize extraction time time->solution_time solution_ph Maintain slightly acidic pH (e.g., pH 5.5) ph->solution_ph solution_light Protect from light light->solution_light solution_oxygen Use degassed solvents/ inert atmosphere oxygen->solution_oxygen

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting Cycloshizukaol A synthesis: avoiding Cope rearrangement byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloshizukaol A and related lindenane sesquiterpenoids. Our focus is to address specific experimental challenges, particularly the formation of undesired byproducts.

Troubleshooting Guides & FAQs

Issue: Formation of an Unexpected Isomeric Byproduct During a Key Thermal Reaction Step

Question: During the attempted intramolecular Diels-Alder reaction to form the core tricyclic system of a this compound precursor, we observe a significant amount of a rearranged byproduct. The desired reaction is intended to be carried out at elevated temperatures. How can we mitigate the formation of this byproduct?

Answer: The formation of an isomeric byproduct under thermal conditions, especially when dealing with intermediates containing 1,5-diene systems, strongly suggests the occurrence of a[1][1]-sigmatropic rearrangement, such as the Cope rearrangement.[2][3][4] This is a common challenge in complex molecule synthesis where the desired reaction and a potential rearrangement have similar activation energies.

Troubleshooting Workflow: Mitigating Unwanted Cope Rearrangement

The following workflow provides a systematic approach to diagnose and resolve the issue of Cope rearrangement byproducts.

cope_troubleshooting cluster_failure start Problem: Unexpected Isomeric Byproduct in Thermal Reaction check_structure Hypothesis: Is the precursor a 1,5-diene prone to Cope rearrangement? start->check_structure confirm_byproduct Characterize Byproduct: Confirm structure by NMR, MS to verify Cope rearrangement. check_structure->confirm_byproduct Yes failure Re-evaluate Strategy: Consider alternative synthetic route or further modifications. check_structure->failure No, re-evaluate byproduct identity strategy Select Mitigation Strategy confirm_byproduct->strategy lower_temp Strategy 1: Lower Reaction Temperature strategy->lower_temp lewis_acid Strategy 2: Catalysis (Lewis Acid) strategy->lewis_acid substrate_mod Strategy 3: Substrate Modification strategy->substrate_mod evaluate_1 Evaluate Outcome: Byproduct minimized? Desired reaction proceeds? lower_temp->evaluate_1 evaluate_2 Evaluate Outcome: Byproduct minimized? Desired reaction proceeds? lewis_acid->evaluate_2 evaluate_3 Evaluate Outcome: Byproduct minimized? Desired reaction proceeds? substrate_mod->evaluate_3 evaluate_1->strategy No success Problem Resolved: Continue with Synthesis evaluate_1->success Yes evaluate_2->strategy No evaluate_2->success Yes evaluate_3->strategy No evaluate_3->success Yes

Caption: Troubleshooting workflow for addressing Cope rearrangement byproducts.

Detailed Mitigation Strategies

Strategy 1: Lowering Reaction Temperature

The Cope rearrangement is a thermal process, and its rate is highly dependent on temperature.[5] Often, the desired reaction (e.g., Diels-Alder) can proceed at a lower temperature than the competing Cope rearrangement, albeit at a slower rate.

Experimental Protocol: Temperature Screening

  • Setup: Prepare multiple small-scale reactions of the precursor in parallel.

  • Temperature Gradient: Run each reaction at a different temperature, starting from a significantly lower temperature than initially attempted (e.g., 120°C, 100°C, 80°C, and room temperature).

  • Monitoring: Monitor the reaction progress and the ratio of desired product to byproduct by TLC or LC-MS at regular intervals.

  • Analysis: Determine the optimal temperature that maximizes the yield of the desired product while minimizing the Cope rearrangement byproduct.

Temperature (°C)Desired Product (%)Cope Byproduct (%)Reaction Time (h)
160455012
120702524
80851072
25<5<1168

Table 1: Hypothetical data from a temperature screening experiment.

Strategy 2: Catalysis to Promote the Desired Reaction

Lewis acids can catalyze Diels-Alder reactions, often allowing them to proceed at significantly lower temperatures where the thermal Cope rearrangement is kinetically disfavored.[6]

Experimental Protocol: Lewis Acid Screening

  • Catalyst Selection: Choose a range of Lewis acids with varying strengths (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃, In(OTf)₃).

  • Stoichiometry: For each Lewis acid, test different loadings (e.g., 0.1 eq, 0.5 eq, 1.1 eq).

  • Solvent: Use an appropriate aprotic solvent (e.g., CH₂Cl₂, toluene).

  • Temperature: Conduct the reactions at a lower temperature where the uncatalyzed reaction is slow (e.g., room temperature or 0°C).

  • Analysis: Analyze the product ratios to identify the most effective catalyst and conditions.

Lewis Acid (0.2 eq)Temperature (°C)Desired Product (%)Cope Byproduct (%)
None808510
ZnCl₂2580<5
Sc(OTf)₃095Not Detected

Table 2: Hypothetical data from a Lewis acid screening experiment.

Strategy 3: Substrate Modification (Oxy-Cope Rearrangement Principle)

If the precursor has a hydroxyl group at a suitable position (C3 of the 1,5-diene system), an anionic oxy-Cope rearrangement can be triggered.[1][7] While in this case the Cope rearrangement is the undesired reaction, the principles of the oxy-Cope can be used to our advantage. If the hydroxyl group is protected, the rate of the Cope rearrangement may be significantly reduced compared to the free alcohol.

Conceptual Workflow: Substrate Modification

substrate_modification start Precursor with -OH group protect Protecting Group Installation (e.g., TBS, MOM) start->protect thermal_reaction Thermal Reaction (e.g., Diels-Alder) protect->thermal_reaction deprotection Deprotection thermal_reaction->deprotection product Desired Product (Cope byproduct minimized) deprotection->product

Caption: Workflow for substrate modification to prevent unwanted rearrangements.

Experimental Protocol: Protecting Group Strategy

  • Protection: Protect the allylic alcohol in the precursor with a bulky protecting group (e.g., TBDMS, TES).

  • Thermal Reaction: Subject the protected precursor to the thermal reaction conditions. The steric bulk of the protecting group can disfavor the chair-like transition state of the Cope rearrangement.[3]

  • Analysis: Compare the product distribution with the unprotected substrate.

  • Deprotection: If the desired product is obtained, remove the protecting group in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What structural features in my synthetic intermediate should make me suspect a potential Cope rearrangement? A1: The primary structural requirement for a Cope rearrangement is a 1,5-diene system.[2][4] You should be particularly vigilant if this moiety is part of a strained ring system or if the planned reaction requires high temperatures.

Q2: Can the Cope rearrangement be reversible? A2: Yes, the Cope rearrangement is often a reversible equilibrium.[3] The position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the rearranged product. If the byproduct is significantly more stable, preventing its formation can be challenging.

Q3: My byproduct is not consistent with a standard Cope rearrangement. What other sigmatropic rearrangements are possible? A3: While the[1][1]-Cope rearrangement is common, other sigmatropic shifts like[2][3] or[2][8] hydrogen shifts can also occur under thermal conditions. Additionally, if heteroatoms are present, related rearrangements like the Claisen rearrangement (for allyl vinyl ethers) could be a possibility.[5] Careful structural elucidation of the byproduct is crucial.

Q4: Are there any computational methods to predict the likelihood of a Cope rearrangement? A4: Yes, density functional theory (DFT) calculations can be a powerful tool to predict the activation energies for both the desired reaction and the potential Cope rearrangement. This can help in understanding the competition between the two pathways and in designing substrates or reaction conditions that favor the desired outcome.

References

Technical Support Center: Enhancing the Bioavailability of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Cycloshizukaol A, a poorly soluble lindenane-type sesquiterpenoid dimer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. As a complex terpenoid, this compound is expected to have very low aqueous solubility and high lipophilicity.[1][2] This leads to poor dissolution in the gastrointestinal fluids and limited absorption into the bloodstream, resulting in low and variable oral bioavailability.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor solubility of this compound. These include:

  • Nanotechnology-based formulations: Such as nanoparticles, nanoemulsions, and nanostructured lipid carriers (NLCs), which increase the surface area for dissolution.[3]

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate.

  • Lipid-based drug delivery systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic absorption.[3][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.[5]

  • Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[6]

Q3: Are there any analytical methods to characterize these enhanced formulations?

A3: Yes, a combination of analytical techniques is crucial. These include:

  • Particle size and zeta potential analysis: For nanoformulations.

  • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To confirm the amorphous state in solid dispersions.

  • In vitro dissolution studies: Using relevant biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo performance.

  • High-Performance Liquid Chromatography (HPLC): For quantification of this compound in formulations and biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development of formulations to enhance the bioavailability of this compound.

Issue 1: Low Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the organic solvent used for nanoparticle preparation.Screen a panel of organic solvents (e.g., acetone, dichloromethane (B109758), ethyl acetate) for higher solubility of this compound.Increased drug solubility in the organic phase, allowing for a higher concentration to be encapsulated.
Drug precipitation during the nanoparticle formation process.Optimize the process parameters, such as the solvent-to-antisolvent addition rate, stirring speed, and temperature.Slower, more controlled precipitation leading to better encapsulation efficiency.
Incompatible stabilizer or surfactant.Experiment with different types and concentrations of stabilizers (e.g., PVA, Poloxamers, Tween 80).Improved stabilization of the nanoparticles, preventing drug leakage and aggregation.
Issue 2: Physical Instability of Amorphous Solid Dispersions (Recrystallization)
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal polymer selection.Screen different polymers with varying glass transition temperatures (Tg) and drug-polymer interaction potential (e.g., PVP, HPMC, Soluplus®).Selection of a polymer that effectively inhibits molecular mobility and forms strong interactions with this compound, preventing recrystallization.
High drug loading.Prepare solid dispersions with a lower drug-to-polymer ratio.Reduced thermodynamic driving force for crystallization.
Exposure to high humidity and temperature.Store the solid dispersion in a desiccator at a controlled, low temperature. Package with a desiccant.Minimized environmental effects that can induce recrystallization.
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC) for Lipid-Based Formulations

| Potential Cause | Troubleshooting Step | Expected Outcome | | Inappropriate in vitro dissolution method. | Utilize biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) that mimic the in vivo environment more closely. | A more predictive in vitro release profile that better correlates with in vivo absorption. | | Formulation undergoes significant changes upon dilution in the GI tract. | Perform dispersion tests by diluting the formulation in aqueous media and observe for any drug precipitation. Adjust the formulation composition (e.g., increase surfactant concentration) if necessary. | A stable emulsion or microemulsion is formed upon dilution, maintaining the drug in a solubilized state. | | First-pass metabolism. | Include an in vitro metabolism model (e.g., liver microsomes) in the experimental workflow to assess the metabolic stability of this compound. | Understanding the extent of first-pass metabolism will help in interpreting the in vivo data and may suggest the need for co-administration with a metabolic inhibitor. |

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Bioavailability
Molecular Weight548.6 g/mol [7]High molecular weight may limit passive diffusion.
Aqueous Solubility< 1 µg/mL (Estimated)Very poor dissolution in gastrointestinal fluids.
LogP> 4 (Estimated)High lipophilicity contributes to poor aqueous solubility.
Melting PointHigh (Estimated)High lattice energy can hinder dissolution.

Table 2: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Poorly Soluble Terpenoid

Formulation StrategyTypical Particle/Droplet SizePotential Fold-Increase in Bioavailability (Compared to unformulated drug)Key AdvantagesKey Challenges
Micronized Suspension1 - 10 µm2 - 5Simple and cost-effective.Limited enhancement for very poorly soluble compounds.
Nanosuspension100 - 500 nm5 - 20Significant increase in dissolution velocity.Physical stability (aggregation), manufacturing scalability.
Solid DispersionMolecularly dispersed5 - 50High potential for bioavailability enhancement.Physical stability (recrystallization), potential for hygroscopicity.
SEDDS25 - 200 nm (upon dispersion)10 - 100High drug loading, protection from degradation, potential for lymphatic uptake.Potential for GI side effects from high surfactant levels, chemical stability of the drug in the formulation.
Cyclodextrin ComplexMolecularly encapsulated2 - 10Increased aqueous solubility.Limited drug loading capacity, potential for competitive displacement in vivo.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a Poloxamer) in deionized water.

    • Pre-homogenize the suspension using a high-shear mixer for 15 minutes.

  • Wet Milling:

    • Transfer the suspension to a bead mill containing yttria-stabilized zirconium oxide beads (0.2 - 0.5 mm diameter).

    • Mill the suspension at a speed of 2000 rpm for 2-4 hours, with cooling to maintain the temperature below 25°C.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Assess the zeta potential to evaluate the stability of the nanosuspension.

    • Confirm the absence of crystalline drug by XRD.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve this compound and a carrier polymer (e.g., PVP K30) in a 1:4 ratio (w/w) in a suitable volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane and methanol).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.

    • Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Post-processing:

    • Scrape the dried film and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a fine-mesh sieve.

  • Characterization:

    • Analyze the solid dispersion by DSC to confirm the absence of a melting endotherm for this compound.

    • Use XRD to verify the amorphous nature of the drug in the dispersion.

    • Conduct in vitro dissolution studies.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation start This compound API strategy Select Bioavailability Enhancement Strategy start->strategy nano Nanosuspension strategy->nano e.g., Wet Milling sd Solid Dispersion strategy->sd e.g., Solvent Evaporation sedds SEDDS strategy->sedds e.g., High Shear Mixing char Particle Size, PDI, Zeta Potential nano->char dissolution In Vitro Dissolution (Biorelevant Media) nano->dissolution amorphous DSC, XRD sd->amorphous sd->dissolution sedds->dissolution pk_study Pharmacokinetic Study in Animal Model dissolution->pk_study bioavailability Determine Bioavailability (AUC, Cmax, Tmax) pk_study->bioavailability

Caption: A generalized workflow for the development and evaluation of bioavailability-enhanced formulations of this compound.

solid_dispersion_stability cluster_factors Factors Affecting Stability sd_prep Amorphous Solid Dispersion (this compound + Polymer) instability Increased Molecular Mobility sd_prep->instability temp High Temperature temp->instability humidity High Humidity humidity->instability drug_loading High Drug Loading drug_loading->instability recrystallization Recrystallization of This compound instability->recrystallization reduced_dissolution Reduced Dissolution Rate & Lower Bioavailability recrystallization->reduced_dissolution Leads to

Caption: Factors influencing the physical stability of this compound amorphous solid dispersions.

References

Minimizing cytotoxicity of Cycloshizukaol A in non-cancerous cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Cycloshizukaol A in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a symmetrical cyclic lindenane dimer that can be isolated from the root of Chloranthus serratus.[1]

Q2: I am observing high levels of cytotoxicity in my non-cancerous cell line even at low concentrations of this compound. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific non-cancerous cell line might be particularly sensitive to this compound.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells, especially at higher concentrations. It is crucial to keep the final solvent concentration below the toxic threshold for your cell line, typically less than 0.5% for DMSO.[2]

  • Compound Instability: this compound might be unstable in your culture medium, leading to the formation of toxic byproducts.

  • High Concentration of Active Compounds: The purity of the this compound isolate should be considered, as trace amounts of other highly potent cytotoxic compounds from the source plant extract could be present.

Q3: How can I reduce the cytotoxic effect of the solvent?

Always include a vehicle control group in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve the this compound.[3] This will help you to distinguish the cytotoxic effects of the compound from those of the solvent. Additionally, determine the maximum tolerated concentration of your solvent on your specific cell line.[3]

Q4: Are there any formulation strategies I can use to minimize the cytotoxicity of this compound?

Yes, formulation strategies can be employed to mitigate drug-induced toxicity.[4] These can be broadly categorized as:

  • Pharmacokinetic-modulating: This approach modifies the release profile of the drug. For in vitro studies, this could involve using drug delivery systems like liposomes or nanoparticles to control the release of this compound to the cells.[5][6]

  • Pharmacodynamic-modulating: This involves co-administration with another agent that mitigates the toxicity. The feasibility of this approach depends on understanding the specific mechanism of toxicity.[4]

Q5: Could the cytotoxicity I'm observing be related to the induction of apoptosis?

Yes, many natural compounds exert their effects by inducing programmed cell death, or apoptosis. To determine if this compound is inducing apoptosis in your non-cancerous cell line, you can perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[7]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Tip
Uneven Cell SeedingEnsure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[2]
Edge EffectsThe outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[8]
Inconsistent Incubation TimesStandardize the incubation time for all experiments to ensure reproducibility.
Mycoplasma ContaminationRoutinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[8]
Problem 2: Low Signal or No Signal in ATP-Based Viability Assays
Possible Cause Troubleshooting Tip
Low Cell NumberEnsure a sufficient number of viable cells are present to generate a detectable signal. A cell titration experiment can help determine the optimal seeding density.[8]
Rapid ATP DegradationATP is a labile molecule. Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples on ice if possible.[8]
Incomplete Cell LysisIncrease the lysis time or include a mixing step to ensure all ATP is released from the cells.[8]

Quantitative Data Summary

Due to the limited publicly available data on the specific cytotoxicity of this compound in non-cancerous cell lines, the following tables present illustrative data to guide experimental design and interpretation.

Table 1: Example IC50 Values of a Hypothetical Natural Compound in Various Cell Lines

Cell LineCell TypeCompoundIC50 Value (µM)
HEK293Human Embryonic Kidney (Non-cancerous)This compound> 100
MRC-5Human Lung Fibroblast (Non-cancerous)This compound75.4
HeLaHuman Cervical CancerThis compound12.8
A549Human Lung CancerThis compound25.2

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9] This data is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control. Add the treatments to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare_cpd Prepare this compound dilutions incubate1->prepare_cpd add_cpd Add compound to cells prepare_cpd->add_cpd incubate2 Incubate for desired time (e.g., 24-72h) add_cpd->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end troubleshooting_flowchart start High Cytotoxicity Observed q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is cytotoxicity still high compared to vehicle control? a1_yes->q2 res1 Include a vehicle control to assess solvent toxicity. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you performed a dose-response experiment? a2_yes->q3 res2 Solvent is likely the primary cause of cytotoxicity. Optimize solvent concentration. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res4 Consider cell line sensitivity or compound instability. Evaluate alternative cell lines or formulation strategies. a3_yes->res4 res3 Perform a dose-response experiment to determine the IC50 and a suitable working concentration. a3_no->res3 hypothetical_pathway csa This compound ros Increased ROS csa->ros stress Oxidative Stress ros->stress jnk JNK Pathway Activation stress->jnk p38 p38 MAPK Pathway Activation stress->p38 ap1 AP-1 Activation jnk->ap1 p38->ap1 apoptosis Apoptosis ap1->apoptosis

References

Refinement of experimental protocols for consistent results with Cycloshizukaol A.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Cycloshizukaol A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the root of Chloranthus serratus. While specific mechanistic studies on this compound are limited, related dimeric natural products and sesquiterpene lactones have been shown to exhibit anti-inflammatory and anticancer activities. Notably, some of these compounds function by inhibiting the JAK/STAT signaling pathway, particularly by targeting STAT3.[1][2][3][4][5] Therefore, it is hypothesized that this compound may also exert its biological effects through a similar mechanism.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical working concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on studies with other sesquiterpene lactones, a starting concentration range of 0.5 µM to 100 µM is recommended for initial dose-response experiments.[3]

Q4: How should this compound be stored?

A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays (e.g., MTT, XTT). Compound Precipitation: this compound, like many sesquiterpenoids, may have poor aqueous solubility, leading to precipitation in the culture medium.[2][6]- Visually inspect the wells for any precipitate after adding the compound.- Prepare the final dilutions from the stock solution immediately before use.- Consider using a solubilizing agent or a formulation strategy like encapsulation in liposomes, though this will require additional controls.[6]
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.- Ensure a homogenous single-cell suspension before seeding.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing the MTT reagent).- Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
High cytotoxicity observed in both cancer and normal cell lines (low selectivity). Inherent Lack of Selectivity: The compound may target pathways essential for the survival of both normal and cancer cells.[6]- Perform detailed dose-response analyses on both cell types to identify a potential therapeutic window.[6]- Consider structural modifications of the compound if synthetic chemistry resources are available.[6]
Off-Target Effects: The compound may be interacting with unintended molecular targets.[6]- Employ target identification studies, such as proteomics, to elucidate the compound's binding partners.[6]
Variability in Western blot results for p-STAT3 levels. Timing of Lysate Collection: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid.- Perform a time-course experiment to determine the optimal time point for observing the inhibitory effect of this compound on STAT3 phosphorylation after stimulation (e.g., with a cytokine like IL-6).
Lysate Preparation: Inefficient lysis or phosphatase activity can lead to inconsistent results.- Use a lysis buffer containing phosphatase and protease inhibitors.[7][8]- Keep samples on ice throughout the lysis procedure.[7][8]
Antibody Performance: The quality of the primary antibody against p-STAT3 is crucial.- Validate the antibody using positive and negative controls.- Titrate the antibody to determine the optimal concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9][10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of STAT3.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[11]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Hypothetical Signaling Pathway of this compound

Cycloshizukaol_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates p-JAK p-JAK JAK->p-JAK Phosphorylation STAT3 STAT3 p-JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer p-STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds This compound This compound This compound->STAT3_dimer Inhibits Dimerization? Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer vs. Normal) Dose_Response Dose-Response Assay (MTT/XTT) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action Study Dose_Response->Mechanism_Study Western_Blot Western Blot (p-STAT3, STAT3) Mechanism_Study->Western_Blot IP Immunoprecipitation (STAT3-protein interactions) Mechanism_Study->IP Data_Analysis Data Analysis (IC50, Statistical Significance) Western_Blot->Data_Analysis IP->Data_Analysis Conclusion Conclusion & Further Steps Data_Analysis->Conclusion

Caption: A logical workflow for investigating the in vitro activity of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cycloshizukaol A and Other Lindenane Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from Chloranthus serratus, and other related lindenane dimers.[1][2] Lindenane-type sesquiterpenoid dimers are a class of natural products predominantly found in plants of the Chloranthaceae family, known for their complex structures and a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This document summarizes key experimental data, details the methodologies of relevant assays, and visualizes associated signaling pathways to facilitate further research and drug development.

Data Presentation: Comparative Biological Activities

The biological activities of this compound and other lindenane dimers are summarized below. Direct comparison of potency should be approached with caution due to variations in experimental conditions across different studies, such as cell lines, compound purity, and incubation times.

Cytotoxic Activity of Lindenane Dimers

The following table presents the 50% inhibitory concentration (IC₅₀) values of various lindenane dimers against a range of human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compound A549 (Lung Carcinoma)> 10[MedchemExpress]
HL-60 (Promyelocytic Leukemia)> 10[MedchemExpress]
PANC-1 (Pancreatic Carcinoma)> 10[MedchemExpress]
SK-BR-3 (Breast Cancer)> 10[MedchemExpress]
SMMC-7721 (Hepatocellular Carcinoma)> 10[MedchemExpress]
Shizukaol D HepG2 (Hepatocellular Carcinoma)1.9 ± 0.2[3]
Huh7 (Hepatocellular Carcinoma)2.5 ± 0.3[3]
Chlorahololide D HepG2 (Hepatocellular Carcinoma)13.7[4]
MCF-7 (Breast Cancer)6.7[4]
HeLa (Cervical Cancer)32.2[4]
Sarcandrolide J HL-60 (Promyelocytic Leukemia)0.03[5]
Chloranholide F-T (compounds 21-24, 26, 30, 32, 36) BV-2 (Microglial Cells)3.18 - 11.46 (for NO inhibition)[6]

Note: The IC₅₀ value for this compound is reported as greater than 10 µM, indicating a lack of significant cytotoxicity at this concentration under the tested conditions. More precise IC₅₀ values would be required for a definitive comparison.

Anti-inflammatory Activity of Lindenane Dimers

Several lindenane dimers have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells.

CompoundCell LineAssayIC₅₀ (µM)Reference
Chlotrichenes C and D THP-1 (Monocytic Cells)IL-1β Production1 - 15[7]
Unnamed Lindenane Dimers RAW 264.7 (Macrophage-like Cells)NO Production24 - 33[7]
Chloranholides G-S (compounds 5, 7, 8, 17, 22, 23) J774A.1 (Macrophage-like Cells)NLRP3 Inflammasome Inhibition2.99 - 8.73[8]
Chlojapolides A, 11, 13, 17 RAW 264.7 (Macrophage-like Cells)NO Production6.91 - 15.75

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lindenane dimers (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with lindenane dimers for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

LPS-Induced Inflammation In Vitro Model

This model is widely used to study the anti-inflammatory effects of compounds.

Procedure:

  • Cell Culture: Culture immune cells such as RAW 264.7 macrophages or BV-2 microglial cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (lindenane dimers) for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Induce an inflammatory response by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Incubation: Incubate the cells for a period of time (e.g., 6-24 hours) to allow for the production of inflammatory mediators.

  • Analysis: Analyze the cell culture supernatant for the presence of inflammatory markers such as NO (using the Griess assay), and cytokines like IL-1β, IL-6, and TNF-α (using ELISA). Cell lysates can be used to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) by Western blotting or mRNA levels by RT-qPCR.

Mandatory Visualization: Signaling Pathways

The anti-inflammatory effects of many natural products, including lindenane dimers, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Below are diagrams of the NF-κB and NLRP3 inflammasome pathways, which are critical regulators of inflammation.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB_IκBα NF-κB-IκBα (Inactive) IKK_complex->NFκB_IκBα Phosphorylation of IκBα NFκB NF-κB (p50/p65) IκBα->NFκB Degradation NFκB_n NF-κB (Active) NFκB->NFκB_n Translocation NFκB_IκBα->NFκB Release DNA DNA NFκB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Caption: Simplified NF-κB Signaling Pathway.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Toxins) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (active) pro_IL1B->IL1B Maturation & Secretion NLRP3_active NLRP3 (active) ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment pro_Casp1 pro-Caspase-1 (inactive) ASC->pro_Casp1 Recruitment Casp1 Caspase-1 (active) pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induction

Caption: NLRP3 Inflammasome Activation Pathway.

References

The In Vivo Anti-Inflammatory Efficacy of Cycloshizukaol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific in vivo data for Cycloshizukaol A. Extensive literature searches did not yield specific in vivo studies validating the anti-inflammatory effects of this compound. The following guide is a template that researchers can adapt to systematically evaluate and compare the in vivo anti-inflammatory properties of a compound of interest, referred to herein as "Compound X," against established anti-inflammatory agents. This framework adheres to the specified requirements for data presentation, experimental protocols, and pathway visualization to facilitate objective comparison and guide further research.

Comparative Efficacy of Compound X and Standard Anti-inflammatory Drugs

To rigorously assess the in vivo anti-inflammatory potential of Compound X, its effects should be compared against a well-characterized non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a corticosteroid, like Dexamethasone. The following tables are designed to summarize the quantitative data from such comparative studies.

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h Post-CarrageenanInhibition of Edema (%)
Vehicle Control-1.25 ± 0.15-
Compound X100.98 ± 0.1221.6
250.75 ± 0.1040.0
500.54 ± 0.0856.8
Indomethacin100.62 ± 0.0950.4

Data are presented as mean ± standard deviation. The percentage of edema inhibition is calculated relative to the vehicle control group.

Table 2: Modulation of Pro-Inflammatory Cytokines in Serum by Compound X

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-350 ± 45480 ± 50
Compound X25210 ± 30290 ± 35
50150 ± 22180 ± 28
Dexamethasone1120 ± 18150 ± 25

Cytokine levels in serum were measured 4 hours after LPS challenge. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation.[1]

  • Animal Model: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.

  • Treatment: Compound X, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally 1 hour before carrageenan injection. The control group receives only the vehicle, and the reference group receives a standard anti-inflammatory drug like Indomethacin.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of a compound on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.[2]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Inflammation: LPS from Escherichia coli is dissolved in sterile saline and injected intraperitoneally (i.p.) at a dose of 1 mg/kg.

  • Treatment: Compound X is administered, typically via oral gavage, 1 hour prior to the LPS challenge. The control group receives the vehicle, and a positive control group may receive a drug like Dexamethasone.

  • Sample Collection: Blood is collected via cardiac puncture at a specified time point (e.g., 4 hours) after LPS injection. Serum is separated by centrifugation.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Mechanism of Action

Understanding the molecular pathways through which a compound exerts its anti-inflammatory effects is a key aspect of its validation. The diagrams below illustrate a common signaling pathway implicated in inflammation and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation CompoundX Compound X IKK IKK CompoundX->IKK Inhibition MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB_n->Gene_Expression

Caption: Putative NF-κB signaling pathway inhibition by Compound X.

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Treatment Vehicle / Compound X / Reference Drug Admin. Grouping->Treatment Induction Carrageenan Injection Treatment->Induction Measurement Paw Volume Measurement (0-4h) Induction->Measurement Sacrifice Euthanasia & Tissue Collection Measurement->Sacrifice Analysis Data Analysis (% Inhibition) Sacrifice->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Comparative Analysis of Anticancer Activity on Breast Cancer Cells: A Look at Ursolic Acid and Licochalcone A

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search for Cycloshizukaol A and Chlorahololide D Yields No Data

A comprehensive review of published scientific literature reveals a significant gap in the experimental data regarding the effects of this compound and Chlorahololide D on breast cancer cells. As of the current date, no specific studies detailing their cytotoxic, apoptotic, or signaling pathway modulatory effects in this context are publicly available. This absence of data precludes a direct comparative analysis as initially requested.

To fulfill the objective of providing a valuable comparative guide for researchers, this report will instead focus on two well-documented natural compounds, Ursolic Acid and Licochalcone A, for which there is a substantial body of research on their anti-breast cancer properties.

Alternative Comparative Analysis: Ursolic Acid vs. Licochalcone A

Ursolic Acid, a pentacyclic triterpenoid (B12794562) found in various plants, and Licochalcone A, a chalconoid isolated from licorice root, have both demonstrated promising anticancer activities. This guide provides a comparative overview of their effects on breast cancer cells, supported by experimental data from multiple studies.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values of Ursolic Acid and Licochalcone A in various breast cancer cell lines.

CompoundCell LineIC50 ValueTreatment DurationReference
Ursolic Acid MCF-7221 µg/mLNot Specified[1]
MDA-MB-231239 µg/mLNot Specified[1]
T47D231 µg/mLNot Specified[1]
MCF-77.96 µM48 hours[2]
MDA-MB-2319.02 µM48 hours[2]
MCF-729.2 ± 2.1 µM48 hours[3]
MDA-MB-23124.0 ± 1.8 µM48 hours[3]
MDA-MB-231 Spheroids25.8 µM24 hours[4]
BT-549 Spheroids18.6 µM24 hours[4]
Licochalcone A MDA-MB-23141.5 ± 2.1 µM24 hours[5]
MDA-MB-23119.05 µmol·L⁻¹Not Specified
MCF-7>50 µM24 hours[6]
MCF-7<20 µM48 hours[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the effects of Ursolic Acid and Licochalcone A on breast cancer cells.

Cell Viability and Cytotoxicity Assays (SRB, CCK-8, MTT)
  • Objective: To determine the effect of the compound on cell proliferation and to calculate the IC50 value.

  • Procedure:

    • Breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Ursolic Acid or Licochalcone A for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, a reagent such as Sulforhodamine B (SRB), Cell Counting Kit-8 (CCK-8), or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells.

    • The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

    • The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the compound.

  • Procedure:

    • Cells are seeded in 6-well plates and treated with the compound for a specified time.[2]

    • Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

    • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Procedure:

    • Cells are treated with the compound, harvested, and lysed to extract total proteins.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, Bcl-2, caspases, MAPK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression.

Signaling Pathways and Mechanisms of Action

Ursolic Acid: Targeting the PI3K/AKT Signaling Pathway

Ursolic acid has been shown to inhibit the proliferation of breast cancer cells by downregulating the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1][7][8] This pathway is crucial for cell growth, survival, and proliferation. By inhibiting PI3K/AKT, Ursolic Acid can induce apoptosis and autophagy.[1][7][8] The downstream effects include the modulation of Bcl-2 family proteins and the activation of caspases, leading to programmed cell death.[1]

Ursolic_Acid_PI3K_AKT_Pathway cluster_inhibition cluster_activation UA Ursolic Acid PI3K PI3K UA->PI3K UA->PI3K AKT AKT PI3K->AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Bcl2 Bcl-2 AKT->Bcl2 AKT->Bcl2 Proliferation Cell Proliferation & Survival AKT->Proliferation AKT->Proliferation Caspase3 Caspase-3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase3->Apoptosis

Caption: Ursolic Acid inhibits the PI3K/AKT pathway, leading to apoptosis.

Licochalcone A: Modulation of MAPK and PI3K/Akt/mTOR Signaling

Licochalcone A exerts its anticancer effects through multiple signaling pathways. It has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling pathways.[6][9][10] Inhibition of these pathways leads to a reduction in cell proliferation, migration, and invasion.[9][10] Licochalcone A also induces apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[10][11]

Licochalcone_A_MAPK_PI3K_Pathway cluster_inhibition cluster_activation cluster_induction LicoA Licochalcone A MAPK MAPK Pathway (JNK, p38) LicoA->MAPK LicoA->MAPK PI3K PI3K LicoA->PI3K LicoA->PI3K Apoptosis Apoptosis LicoA->Apoptosis LicoA->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation MAPK->Proliferation Motility Cell Motility (Migration & Invasion) MAPK->Motility MAPK->Motility AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation mTOR->Proliferation

Caption: Licochalcone A inhibits MAPK and PI3K/Akt/mTOR pathways.

Conclusion

Both Ursolic Acid and Licochalcone A demonstrate significant potential as anti-breast cancer agents, albeit through partially overlapping and distinct signaling pathways. Ursolic Acid primarily targets the PI3K/AKT pathway, leading to apoptosis and autophagy. Licochalcone A exhibits a broader mechanism, inhibiting both the MAPK and PI3K/Akt/mTOR pathways, thereby affecting proliferation, motility, and inducing apoptosis.

The variance in IC50 values across different breast cancer cell lines highlights the importance of considering the specific molecular subtype of breast cancer when evaluating the potential efficacy of these compounds. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential. This comparative guide provides a foundational understanding for researchers and drug development professionals interested in the application of these natural compounds in breast cancer therapy.

References

Limited Data Available for Comprehensive Cross-Validation of Cycloshizukaol A's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly accessible scientific literature reveals limited data on the bioactivity of Cycloshizukaol A, a sesquiterpenoid dimer isolated from the plant Chloranthus serratus. While initial findings indicate low cytotoxic activity against a panel of human cancer cell lines, a comprehensive cross-validation of its bioactivity is hampered by the scarcity of detailed experimental data, including in-depth protocols and signaling pathway analyses.

A key study evaluating the cytotoxic effects of this compound reported its half-maximal inhibitory concentration (IC50) to be greater than 10 μM in five distinct human cancer cell lines. This suggests a relatively low potential for direct cell killing at this concentration. The affected cell lines include A549 (lung carcinoma), HL-60 (promyelocytic leukemia), PANC-1 (pancreatic carcinoma), SK-BR-3 (breast adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma).

Cytotoxicity Profile of this compound

The available quantitative data on the cytotoxic activity of this compound is summarized in the table below. The data is derived from a study utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity.

Cell LineCancer TypeIC50 (μM)
A549Lung Carcinoma> 10
HL-60Promyelocytic Leukemia> 10
PANC-1Pancreatic Carcinoma> 10
SK-BR-3Breast Adenocarcinoma> 10
SMMC-7721Hepatocellular Carcinoma> 10

Experimental Protocols

Detailed experimental protocols for the bioactivity assays of this compound are not extensively available in the public domain. However, based on the referenced use of the MTT assay, a general methodology can be outlined.

General Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Culture: Human cancer cell lines (A549, HL-60, PANC-1, SK-BR-3, and SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and typically a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Further Bioactivities

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research would be required to investigate its effects on key cellular processes such as apoptosis, cell cycle progression, or specific kinase cascades. The lack of significant cytotoxicity at 10 μM may suggest that its primary bioactivity, if any, could be related to other cellular functions not captured by a simple cytotoxicity assay.

To provide a more comprehensive understanding of this compound's potential as a bioactive compound, future studies should focus on:

  • Dose-response studies across a wider range of concentrations to determine a definitive IC50 value, if achievable.

  • Evaluation of its effects on other cellular processes, such as apoptosis, using techniques like flow cytometry (Annexin V/PI staining) and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Investigation of its impact on major signaling pathways implicated in cancer, such as the MAPK, PI3K/Akt, and NF-κB pathways, through methods like western blotting and reporter gene assays.

The logical workflow for a comprehensive bioactivity screening of a novel compound like this compound is depicted below.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_detailed Detailed Bioactivity & Mechanism of Action Studies cluster_validation In Vivo Validation Compound This compound (from Chloranthus serratus) Initial_Screen Initial Cytotoxicity Screen (MTT Assay) Compound->Initial_Screen Dose_Response Dose-Response Cytotoxicity Assays Initial_Screen->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Dose_Response->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Dose_Response->Cell_Cycle Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Signaling_Pathway Cell_Cycle->Signaling_Pathway Animal_Model Animal Model Studies Signaling_Pathway->Animal_Model

Fig. 1: Proposed workflow for comprehensive bioactivity validation.

Cycloshizukaol A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, belongs to a class of sesquiterpenoids that have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of the currently available in vitro efficacy data for this compound and contextualizes its potential in vivo applications by examining studies on closely related lindenane dimers.

In Vitro Efficacy of this compound

The primary available data on the efficacy of this compound pertains to its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these in vitro assays are summarized below.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma> 10
HL-60Promyelocytic Leukemia> 10
PANC-1Pancreatic Carcinoma> 10
SK-BR-3Breast Adenocarcinoma> 10
SMMC-7721Hepatocellular Carcinoma> 10

Note: The available data indicates that this compound did not exhibit potent cytotoxic activity against these specific cancer cell lines under the tested conditions, with IC50 values all exceeding 10 µM.

Comparative In Vivo Efficacy: Insights from Related Lindenane Dimers

Currently, there is a lack of published in vivo efficacy studies specifically for this compound. However, research on other structurally similar lindenane sesquiterpenoid dimers provides valuable insights into its potential in vivo activities, particularly in the realms of anti-inflammatory and anti-tumor effects.

Anti-Tumor Activity (Zebrafish Xenograft Model)

A study on a related lindenane dimer, Chlorahololide D, demonstrated its in vivo anti-tumor and anti-angiogenic effects in a zebrafish xenograft model using human breast cancer (MCF-7) cells.[1] This model serves as a valuable tool for the rapid in vivo screening of novel compounds.

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Effects of Chlorahololide D (A Representative Lindenane Dimer)

TreatmentTumor Area Inhibition (%)Anti-Angiogenic Effect
Chlorahololide DSignificant reductionSignificant suppression of blood vessel formation
Etoposide (Positive Control)Significant reductionNot reported

Anti-Inflammatory Activity (Murine Model)

Several lindenane dimers have demonstrated potent anti-inflammatory activity in vivo. For instance, in lipopolysaccharide (LPS)-induced inflammation models in mice, these compounds have been shown to reduce the production of pro-inflammatory cytokines.

Experimental Protocols

In Vitro Cytotoxicity Assay (Representative Protocol)

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound against cancer cell lines, based on standard methodologies such as the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60, PANC-1, SK-BR-3, SMMC-7721) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved by adding 150 µL of DMSO to each well.

  • Data Analysis: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vivo Anti-Tumor Zebrafish Xenograft Model (Representative Protocol) [2][3]

  • Cell Preparation: Human cancer cells (e.g., MCF-7) are labeled with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol. The labeled cells are then resuspended in a appropriate buffer for microinjection.

  • Zebrafish Husbandry: Zebrafish embryos are maintained at 28.5°C in E3 medium. To prevent pigment formation, the medium is supplemented with 0.003% 1-phenyl-2-thiourea (PTU).

  • Microinjection: At 2 days post-fertilization (dpf), the zebrafish embryos are anesthetized, and approximately 100-200 fluorescently labeled cancer cells are microinjected into the yolk sac.

  • Compound Administration: Following injection, the embryos are transferred to a 24-well plate containing E3 medium with or without the test compound (e.g., Chlorahololide D) and incubated at 34°C.

  • Tumor Growth and Angiogenesis Assessment: Tumor growth and angiogenesis are monitored and imaged at specific time points (e.g., 24, 48, and 72 hours post-injection) using a fluorescence microscope. The tumor area and the extent of blood vessel formation are quantified using image analysis software.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of this compound are yet to be fully elucidated. However, studies on other lindenane sesquiterpenoid dimers suggest that their biological effects, particularly their anti-inflammatory properties, may be mediated through the inhibition of the NLRP3 inflammasome signaling pathway .

NLRP3_Inflammasome_Pathway Potential Mechanism of Action: Inhibition of NLRP3 Inflammasome cluster_activation Inflammasome Activation cluster_assembly Inflammasome Assembly cluster_inhibition Site of Action for Lindenane Dimers cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b pro-IL-1β / pro-IL-18 (Transcription) NFkB->pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming caspase1 Active Caspase-1 K_efflux K+ Efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Inflammasome NLRP3 Inflammasome (Assembly) pro_caspase1->Inflammasome Inflammasome->caspase1 Cycloshizukaol_A This compound (and related dimers) Cycloshizukaol_A->Inflammasome Inhibition IL1b Mature IL-1β / IL-18 caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Proposed mechanism of action for lindenane dimers via inhibition of the NLRP3 inflammasome.

Conclusion

The available in vitro data for this compound suggests limited potent cytotoxicity against the tested cancer cell lines. However, the broader family of lindenane sesquiterpenoid dimers demonstrates significant anti-inflammatory and anti-tumor properties in various assays. The in vivo data from related compounds, such as Chlorahololide D, highlights the potential for this class of molecules in therapeutic development. Further research is warranted to investigate the in vivo efficacy and the precise molecular mechanisms of this compound to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the pharmacological activities of this compound and other lindenane dimers.

References

A Head-to-Head Comparison of Cycloshizukaol A and Other Natural Sesquiterpene Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural sesquiterpene dimers are a diverse class of compounds renowned for their complex structures and significant biological activities. Among these, Cycloshizukaol A, a symmetrical lindenane dimer, has garnered attention for its potential therapeutic applications. This guide provides a head-to-head comparison of this compound with other notable natural sesquiterpene dimers, focusing on their cytotoxic and anti-inflammatory properties. The information is presented to aid researchers in evaluating their potential for further investigation and drug development.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of this compound and other selected natural sesquiterpene dimers. The data, presented as IC50 values, highlight the varying potencies of these compounds against different cell lines and inflammatory markers.

CompoundTypeBiological ActivityCell Line / AssayIC50 (µM)
This compound Lindenane DimerCytotoxicityA549 (Human lung carcinoma)> 10[1]
CytotoxicityHL-60 (Human promyelocytic leukemia)> 10[1]
Shizukaol B Lindenane DimerCytotoxicity (immunosuppressive)LPS-activated B cells0.137 (µg/mL)[2]
Chlorahololide D Lindenane DimerCytotoxicityMCF-7 (Human breast adenocarcinoma)6.7[3]
CytotoxicityHepG2 (Human liver carcinoma)13.7[3]
Henriol D Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.71.90[2]
Shizukaol E Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.73.68[2]
Shizukaol G Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.71.95[2]
Shizukaol M Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.77.01[2]
Shizukaol O Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.71.95[2]
Sarglaroid A 8,9-seco Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.719.8[4][5]
Compound 13 (from S. glabra) Lindenane DimerAnti-inflammatory (NO inhibition)LPS-induced RAW264.710.7[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic and anti-inflammatory potential of sesquiterpene dimers.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: This assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative, which can be quantified by measuring its absorbance.

Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway targeted by some lindenane sesquiterpene dimers and the general workflow for evaluating their biological activity.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound Sesquiterpene Dimer (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Reagent) compound->anti_inflammatory cells Cell Line Culture (e.g., RAW264.7, A549) cells->cytotoxicity cells->anti_inflammatory ic50 IC50 Value Calculation cytotoxicity->ic50 anti_inflammatory->ic50 comparison Head-to-Head Comparison ic50->comparison

Experimental workflow for biological evaluation.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates LSD Lindenane Sesquiterpene Dimer LSD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS iNOS Gene Transcription DNA->iNOS Induces LPS LPS LPS->TLR4 Binds

References

No Direct Molecular Targets of Cycloshizukaol A Confirmed via Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific molecular targets of Cycloshizukaol A, a natural product isolated from the plant Chloranthus serratus. Currently, there are no publicly available studies that utilize knockout models to confirm the direct molecular targets of this compound. This lack of data prevents a direct comparison of its performance and experimental validation against alternative compounds using this specific methodology.

This compound has been noted for its cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), HL-60 (promyelocytic leukemia), and PANC-1 (pancreatic cancer). However, the precise molecular mechanisms and the direct protein targets through which it exerts these effects remain to be elucidated. Target identification is a critical step in drug discovery and development, and techniques such as affinity-based pull-down and label-free methods are often employed to pinpoint the molecular interactors of a small molecule. Following identification, validation using genetic approaches like CRISPR-Cas9-mediated knockout is considered a gold standard to confirm the functional relevance of the target.

General Workflow for Target Validation Using Knockout Models

For researchers interested in the target validation of novel compounds like this compound, a general experimental workflow involving knockout models is presented below. This workflow illustrates the logical steps that would be necessary to confirm a molecular target.

cluster_identification Phase 1: Target Identification cluster_validation Phase 2: Target Validation using Knockout Models A Compound of Interest (e.g., this compound) B Target Identification Assays (e.g., Affinity Chromatography, Proteomics) A->B C Putative Molecular Target(s) Identified B->C D Generation of Knockout (KO) Cell Line for Putative Target (e.g., CRISPR-Cas9) C->D F Treat WT and KO cells with this compound D->F E Wild-Type (WT) Cell Line E->F G Phenotypic Assays (e.g., Cell Viability, Apoptosis) F->G H Compare Compound's Effect in WT vs. KO cells G->H I Conclusion on Target Validity H->I

Caption: A generalized workflow for identifying and subsequently validating the molecular target of a compound using knockout models.

Experimental Protocols for Key Validation Assays

Should a putative target for this compound be identified in the future, the following experimental protocols would be central to its validation using knockout cell lines.

CRISPR-Cas9 Mediated Gene Knockout
  • Guide RNA (gRNA) Design and Synthesis: Design two to four gRNAs targeting the early exons of the gene of interest to ensure a functional knockout. Synthesize the gRNAs or clone them into a Cas9-expressing vector.

  • Transfection: Deliver the Cas9 protein/mRNA and gRNAs into the target cell line. Electroporation or lipid-based transfection methods are commonly used.

  • Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.

  • Verification of Knockout: Expand the clones and screen for the desired gene knockout. This is typically done by:

    • DNA Sequencing (Sanger or NGS): To confirm the presence of insertions or deletions (indels) at the target locus.

    • Western Blotting: To confirm the absence of the target protein.

    • qPCR: To verify the absence of gene transcription.

Comparative Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate an equal number of wild-type (WT) and knockout (KO) cells in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a relevant control compound.

  • Incubation: Incubate the cells for a period determined by the cell doubling time (e.g., 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significant shift in the IC50 between WT and KO cells would indicate that the knocked-out target is critical for the compound's activity.

Data Presentation for Comparative Analysis

If experimental data were available, it would be presented in a structured format to facilitate clear comparison. The table below serves as a template for how such data would be organized.

CompoundCell LineTarget GeneIC50 (µM)Fold Resistance (KO/WT)
This compoundWild-Type-Value-
This compoundTarget X KOGene XValueValue
Alternative Cmpd 1Wild-Type-Value-
Alternative Cmpd 1Target X KOGene XValueValue

Signaling Pathway Visualization

Once a target is validated, its role in cellular signaling can be depicted. For example, if this compound were found to target a specific kinase in a known pathway, a diagram would be generated to illustrate this. The following is a hypothetical example of such a diagram.

cluster_pathway Hypothetical Signaling Pathway cluster_inhibition A External Signal B Receptor A->B C Putative Target Kinase (Target X) B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation, Apoptosis) D->E F This compound F->C

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a putative target kinase.

Safety Operating Guide

Proper Disposal Procedures for Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of Cycloshizukaol A down the drain or in regular trash. As a natural product and biologically active compound, it requires handling as a chemical waste. All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

This document provides a comprehensive guide to the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) with disposal protocols for this compound, the following procedures are based on general best practices for the disposal of natural product compounds and sesquiterpene dimers in a laboratory setting.

Summary of Key Information

The following table summarizes essential data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 150033-85-5[1]
Molecular Formula C32H36O8[1]
Appearance Powder
Storage Conditions -20°C or 2-8°C in a refrigerator
Chemical Class Natural Product, Sesquiterpene Dimer[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound should be treated with the same caution as any other biologically active laboratory chemical. The primary goal is to manage the waste in a way that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • A standard laboratory coat.

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (e.g., nitrile gloves).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, as well as any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), in a designated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste" and should specify "this compound" and its CAS number (150033-85-5).

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container.

    • The container must be compatible with the solvent used.

    • Label the container with "Hazardous Waste," the name "this compound," the solvent used, and the estimated concentration.

    • Do not mix incompatible waste streams.

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.

4. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this compound by incineration or by treating it with other chemicals unless you are following a specifically approved and validated protocol from your EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound Waste ppe Step 1: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions of this compound) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store Sealed Container in Designated Satellite Area collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for Cycloshizukaol A necessitates a highly cautious approach, treating the compound as potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining operational and disposal plans based on established best practices for handling novel chemical compounds with unknown toxicological profiles.

Operational Plan: Handling this compound with Prudence

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, all handling procedures should be governed by the precautionary principle. The following personal protective equipment (PPE) and handling protocols are recommended to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure researcher safety. This includes protection for the respiratory system, eyes, face, and skin.[1][2][3]

PPE CategoryRecommended EquipmentStandard/Specification
Respiratory Protection NIOSH-approved N95 or higher-level respiratorFit-tested to the individual user[4]
Eye and Face Protection Chemical splash goggles and a face shieldANSI Z87.1 compliant[5]
Hand Protection Double-gloving with chemotherapy-rated nitrile glovesASTM D6978 compliant[4]
Body Protection Disposable, low-permeability gown with long sleeves and closed cuffsGown should close in the back[4]
Foot Protection Chemical-resistant, closed-toe shoes and disposable shoe coversTwo pairs of shoe covers should be worn[4]
Engineering Controls and Work Practices

Engineering controls are the primary line of defense in minimizing exposure.

Control MeasureSpecification
Ventilation All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood.
Work Surface Work surfaces should be covered with disposable, absorbent bench paper.
Hygiene Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Spill Management A spill kit with appropriate absorbent materials, cleaning agents, and waste disposal bags should be readily available.

Disposal Plan: Managing this compound Waste

All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and the compound itself, must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, bench paper, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Container Disposal Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_ppe Begin Protocol

Workflow for safely handling this compound.

This comprehensive approach to handling this compound prioritizes the safety of all laboratory personnel. Adherence to these guidelines will help to build a strong safety culture and ensure that the potential risks associated with this novel compound are effectively managed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.